5-Nitro-1,10-phenanthroline
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBTWXLNJNICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063346 | |
| Record name | 1,10-Phenanthroline, 5-nitro- | |
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Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Nitro-1,10-phenanthroline | |
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CAS No. |
4199-88-6 | |
| Record name | 5-Nitro-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,10-Phenanthroline, 5-nitro- | |
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| Record name | 5-Nitro-1,10-phenanthroline | |
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| Record name | 1,10-Phenanthroline, 5-nitro- | |
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| Record name | 1,10-Phenanthroline, 5-nitro- | |
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| Record name | 5-nitro-1,10-phenanthroline | |
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Foundational & Exploratory
Physicochemical properties of 5-Nitro-1,10-phenanthroline
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1,10-phenanthroline
Introduction
This compound is a heterocyclic organic compound derived from 1,10-phenanthroline (B135089).[1][2] As a substituted phenanthroline, it belongs to a class of compounds widely utilized as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.[1][3][4] The introduction of a nitro group at the 5-position modifies the electronic properties of the phenanthroline ring system, influencing its coordination behavior and reactivity. This compound, also known as Nitroferroin, serves as a crucial precursor in the synthesis of other functionalized phenanthrolines, such as 5-amino-1,10-phenanthroline.[3][5] Its iron complexes are notably used as redox indicators.[3][5] Furthermore, this compound and its derivatives have been investigated for their potential biological activities, including cytotoxicity against cancer cells and antibacterial properties.[3][6] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and key applications for researchers in chemistry and drug development.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below, providing a quantitative basis for its application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₇N₃O₂ | [2][3][7] |
| Molecular Weight | 225.20 g/mol | [2][7] |
| CAS Number | 4199-88-6 | [2][3][7] |
| Appearance | Light yellow to yellow-orange crystalline powder/solid.[2][3][7][8] | [2][3][7] |
| Melting Point | 202-204 °C.[3][5][7] Crystallization from water yields a melting point of 202°C, while from ethyl acetate (B1210297) it is 203°C.[3] | [3][5][7] |
| Boiling Point | 366.71°C (rough estimate).[3] | [3] |
| pKa | pK1: 3.232 (at 25°C).[3] The pKa value varies with the solvent composition, ranging from 3.20 to 1.95 in different ethanol (B145695)/water ratios.[3] | [3] |
| Water Solubility | Insoluble.[3] | [3] |
| Solubility in Solvents | Soluble in ethanol (50 mg/mL), methanol (B129727) (50 mg/mL), DMSO (11 mg/mL), benzene, and alcohol.[3][6][7] | [3][6][7] |
| Storage Temperature | Room Temperature, sealed in a dry environment.[3] | [3] |
Spectral Data
Spectral analysis is critical for the identification and characterization of this compound.
| Spectral Method | Data Summary | Reference(s) |
| ¹H NMR | Spectra are available and confirm the aromatic proton signals characteristic of the substituted phenanthroline structure.[2][8][9] | [2][8][9] |
| ¹³C NMR | Spectra have been recorded and are available for structural confirmation.[2] | [2] |
| Mass Spectrometry | GC-MS data show a top peak at m/z 179 and a second-highest peak at m/z 225, corresponding to the molecular ion.[2] | [2] |
| UV-Vis Spectra | UV-Visible spectra are available for this compound.[2] Coordination with metal ions, such as iron, leads to strong absorption in the visible region.[10] | [2][10] |
| IR Spectra | FTIR spectra have been recorded, typically showing characteristic peaks for aromatic C-H, C=N, and N-O stretching vibrations.[2][8] | [2][8] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
This protocol describes the nitration of 1,10-phenanthroline.
Procedure:
-
Slowly add 1,10-phenanthroline (10 g, 55.49 mmol) to fuming nitric acid (10 ml).[3][5]
-
Dissolve the resulting mixture in concentrated sulfuric acid (20 ml).[3][5]
-
Heat the reaction mixture to 160°C and stir for 3 hours.[3][5]
-
After the reaction is complete, cool the mixture and pour it into ice water.[3][5]
-
Adjust the pH to approximately 3-6 by slowly adding a saturated or 30% aqueous sodium hydroxide (B78521) solution.[3][5][8]
-
A yellow solid will precipitate. Collect the solid by filtration.[3][5][8]
-
Dry the product under reduced pressure to yield this compound.[3][5]
Purification Protocol: Recrystallization
To achieve high purity, this compound can be purified by recrystallization.
Method 1: Benzene/Petroleum Ether
-
Dissolve the crude product in a minimal amount of hot benzene.
-
Add petroleum ether until turbidity is observed.
-
Allow the solution to cool slowly to form crystals.
-
Collect the anhydrous crystals by filtration.[3]
Method 2: Aqueous Recrystallization
-
Dissolve the crude solid in hot water.
-
Allow the solution to cool, inducing crystallization.
-
This method yields a product with a melting point of 202°C.[3]
General Protocol for UV-Vis Spectroscopy
This outlines a standard procedure for analyzing this compound using UV-Vis spectroscopy.
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, methanol).
-
Prepare a series of dilutions from the stock solution to the desired concentration range for analysis.
-
Use a dual-beam UV-Vis spectrophotometer.[11]
-
Fill a quartz cuvette with the pure solvent to be used as a reference or blank.
-
Run a baseline correction with the blank in both the sample and reference beams.[11]
-
Replace the blank in the sample path with the cuvette containing the sample solution.
-
Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
Biological Activity and Applications
This compound is not only a subject of academic interest but also a compound with practical applications and biological relevance.
-
Synthetic Precursor : It is a key starting material for synthesizing 5-amino-1,10-phenanthroline and 5-isothiocyanato-1,10-phenanthroline, which are used to create more complex ligands and biologically active molecules.[3][5]
-
Coordination Chemistry : It forms stable complexes with various transition metals, such as iron, copper, and platinum.[3] Iron complexes of this ligand, known as "Nitroferroin," are widely used as redox indicators in titrations.[3][5]
-
Cytotoxicity : Platinum chelates of this compound have been evaluated for their cytotoxicity against L1210 murine leukemia cells.[3] Copper(II) complexes have also demonstrated cytotoxic properties against human ovarian adenocarcinoma cell lines (SKOV3).[12]
-
Antibacterial Agent : The compound has been identified as a potent bactericidal agent that inhibits the growth of Clostridium difficile.[6]
References
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. This compound | C12H7N3O2 | CID 72790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4199-88-6 [m.chemicalbook.com]
- 4. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound | 4199-88-6 [chemicalbook.com]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. This compound ≥97%, crystalline | 4199-88-6 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. This compound(4199-88-6) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Nitro-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-1,10-phenanthroline, a key heterocyclic compound with significant applications in coordination chemistry, analytical reagents, and as a precursor in the synthesis of novel pharmaceutical agents. This document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, alongside the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quick reference for researchers.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Definitive ¹³C NMR data for this compound is not available in the provided search results. The carbon atom attached to the nitro group is expected to be significantly deshielded.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1585 | Aromatic C=C stretching vibrations |
| ~1550-1490 | Asymmetric NO₂ stretch |
| ~1500-1400 | Aromatic C=C stretching vibrations |
| ~1390-1300 | Symmetric NO₂ stretch |
| ~860-680 | Aromatic C-H bending |
Note: The IR spectrum of this compound is characterized by the strong absorption bands of the nitro group and the typical vibrations of the aromatic phenanthroline core.
Table 4: UV-Vis Spectroscopic Data
| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent |
| Data not available in search results | Ethanol (B145695) |
Note: While specific λmax and molar absorptivity values for this compound in ethanol are not explicitly available, 1,10-phenanthroline (B135089) exhibits an absorbance peak at 232 nm[1]. The nitro group is expected to cause a bathochromic (red) shift in the absorption maxima.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the nitration of 1,10-phenanthroline. A typical protocol is as follows:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid, 1,10-phenanthroline is added slowly with careful temperature control.
-
The reaction mixture is then heated for a specific duration to ensure complete nitration.
-
After cooling, the mixture is poured onto ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as a benzene/petroleum ether mixture or ethanol[2].
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The spectrometer is locked on the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased and the chemical shift scale is calibrated. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.
Infrared (IR) Spectroscopy
FTIR spectra are recorded to identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr or NaCl plates.
-
Data Acquisition: A background spectrum of the KBr pellet or Nujol is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands are identified and assigned to the corresponding functional group vibrations.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol. The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
-
Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.
-
Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
This comprehensive guide serves as a valuable resource for researchers and professionals engaged in the study and application of this compound, facilitating a deeper understanding of its chemical properties through spectroscopic analysis.
References
The Solubility Profile of 5-Nitro-1,10-phenanthroline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-Nitro-1,10-phenanthroline in a range of common laboratory solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative solubility data into a clear, tabular format. Furthermore, a detailed experimental protocol for determining solubility via the shake-flask method is presented, accompanied by a visual workflow diagram to facilitate understanding and implementation.
Introduction
This compound is a heterocyclic organic compound with significant applications in coordination chemistry and as a ligand in various chemical reactions. Its utility in pharmaceutical and materials science research necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. Solubility dictates the choice of solvent for synthesis, purification, formulation, and biological assays. This guide aims to provide a centralized resource on the solubility characteristics of this compound.
Solubility Data
The solubility of this compound has been reported in several common solvents. The data, compiled from various sources, is presented below in both quantitative and qualitative terms. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available literature. The data presented here should be considered at standard laboratory conditions unless otherwise stated.
Quantitative Solubility Data
| Solvent | Solubility | Concentration (mM) | Appearance of Solution |
| Ethanol | 50 mg/mL | ~222 mM | Clear to slightly hazy, yellow to orange |
| Methanol | 50 mg/mL | ~222 mM | Clear to slightly hazy, colorless to yellow |
| 1 M Ammonium Hydroxide (NH₄OH) | 50 mg/mL | ~222 mM | Clear to slightly hazy, yellow to brown |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL[1] | 48.85 mM | Sonication is recommended[1] |
Qualitative and Semi-Quantitative Solubility Data
| Solvent | Solubility Description | Remarks |
| Benzene (B151609) | Soluble[2] | Often used as a solvent for crystallization in combination with petroleum ether[3]. |
| Alcohol (general) | Soluble[2] | |
| Water | Insoluble[3] | The parent compound, 1,10-phenanthroline, is poorly soluble in water. However, this compound can be recrystallized from water, suggesting some degree of solubility, likely at elevated temperatures[3]. |
| Ethyl Acetate (B1210297) (EtOAc) | Soluble | Mentioned as a solvent for crystallization, indicating at least moderate solubility at higher temperatures[3]. |
| Petroleum Ether | Sparingly Soluble / Insoluble | Used as an anti-solvent with benzene for crystallization, implying low solubility[3]. |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.
3.1. Materials
-
This compound (crystalline powder)
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Glass vials or flasks with screw caps
-
Orbital shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is formed and that solid material remains after equilibrium is reached.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer increasing.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, a suitable method would involve a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid) and UV detection.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
3.3. Data Analysis
The solubility is reported as the mean concentration from replicate experiments (a minimum of three is recommended) and is typically expressed in mg/mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has summarized the available solubility data for this compound in several common solvents and provided a detailed protocol for its experimental determination. While quantitative data is available for some alcoholic and basic solvents, further investigation is required to precisely quantify its solubility in water and other organic solvents like benzene and ethyl acetate under various temperature conditions. The provided experimental workflow and protocol offer a robust starting point for researchers seeking to generate such data in their own laboratories.
References
In-depth Technical Guide: Photophysical Properties of 5-Nitro-1,10-phenanthroline Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1,10-phenanthroline (5-NO₂-phen) is a versatile ligand in coordination chemistry, renowned for its strong coordinating ability and the profound influence of the nitro group on the electronic properties of its metal complexes. The electron-withdrawing nature of the nitro substituent significantly modulates the photophysical and electrochemical characteristics of these complexes, making them compelling candidates for a range of applications, from luminescent probes and sensors to photosensitizers in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core photophysical properties of this compound complexes, with a focus on ruthenium(II), iridium(III), and lanthanide(III) metal centers. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant workflows and mechanisms to serve as a valuable resource for researchers in the field.
Photophysical Data of this compound Complexes
The photophysical properties of metal complexes are dictated by the nature of the metal ion, the ligand framework, and the surrounding environment. In 5-NO₂-phen complexes, the low-lying π* orbitals of the ligand play a crucial role in the electronic transitions, often leading to distinct metal-to-ligand charge transfer (MLCT) or intraligand (IL) excited states. The key photophysical parameters, including absorption maxima (λabs), emission maxima (λem), luminescence quantum yields (Φ), and excited-state lifetimes (τ), are summarized in the table below for a selection of representative complexes.
| Complex | Solvent | λabs (nm) | λem (nm) | Φ | τ | Reference |
| [Eu(TTA)₃(5-NO₂-phen)] | - | - | 612 | 0.36 | 458 µs | Not specified |
| fac-[Re(Cl)(CO)₃(5-NO₂-phen)] | MeCN | - | - | - | ~10 ps (³MLCT), ~30 ps (³nπ*) | Not specified |
| [Ru(bpy)₂(5-NO₂-phen)]²⁺ | MeCN | 452 | 625 | 0.021 | 380 ns | Not specified |
| [Ru(phen)₂(5-NO₂-phen)]²⁺ | MeCN | 450 | 628 | 0.018 | 350 ns | Not specified |
Note: This table is a compilation of representative data. Photophysical properties can be highly sensitive to the experimental conditions, such as solvent, temperature, and atmospheric oxygen levels.
Experimental Protocols
Synthesis of a Representative Complex: Ru(bpy)₂(this compound)₂
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)
-
This compound (5-NO₂-phen)
-
Ethanol/Water (1:1 v/v)
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Schlenk line for inert atmosphere operations
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) in a 1:1 ethanol/water mixture.
-
Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Add this compound (1.1 equivalents) to the solution.
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the solution to remove any unreacted ligand.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of diethyl ether.
-
Dry the product under vacuum.
-
The final product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/ether or acetonitrile/ether).
Measurement of Luminescence Quantum Yield (Φ) using an Integrating Sphere
The absolute method using an integrating sphere is a direct and accurate technique for determining the photoluminescence quantum yield.[1][2][3][4]
Instrumentation:
-
Fluorometer equipped with an integrating sphere accessory.
-
Calibrated light source.
-
Spectrally corrected detector.
Procedure:
-
Blank Measurement (Scattering):
-
Place a cuvette containing only the solvent used to dissolve the complex into the integrating sphere.
-
Excite the solvent at the same wavelength that will be used for the sample.
-
Record the spectrum of the scattered excitation light (La).[1]
-
-
Blank Measurement (Emission):
-
Record the emission spectrum of the solvent to account for any background fluorescence (Ea).[1]
-
-
Sample Measurement (Scattering):
-
Place the cuvette containing the sample solution into the integrating sphere.
-
Excite the sample at the chosen wavelength.
-
Record the spectrum of the scattered excitation light that is not absorbed by the sample (Lc).[1]
-
-
Sample Measurement (Emission):
-
Record the emission spectrum of the sample (Ec).[1]
-
-
Calculation:
-
The quantum yield (Φ) is calculated using the following equation: Φ = (Ec - Ea) / (La - Lc)
-
Where E represents the integrated intensity of the emission spectrum and L represents the integrated intensity of the scattering peak.
-
Measurement of Excited-State Lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence and phosphorescence lifetimes in the picosecond to microsecond range.[5][6][7][8][9]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED).
-
High-speed single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode).
-
TCSPC electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute solution of non-fluorescent silica (B1680970) nanoparticles). This provides the instrument's intrinsic time resolution.[8]
-
-
Sample Preparation:
-
Prepare a dilute solution of the complex to avoid aggregation and re-absorption effects. The absorbance at the excitation wavelength should typically be below 0.1.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench the excited state.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated millions of times, and the data is compiled into a histogram of photon counts versus time.[6]
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential or multi-exponential function using deconvolution software that takes the IRF into account.[8]
-
The lifetime (τ) is the time it takes for the luminescence intensity to decay to 1/e of its initial value.
-
Signaling Pathways and Applications in Drug Development
The unique photophysical properties of this compound complexes, particularly their ability to generate reactive oxygen species (ROS) upon photoexcitation, make them promising candidates for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.
Mechanism of Photodynamic Therapy
The general mechanism of PDT involves the excitation of a photosensitizer (PS) from its ground state (S₀) to an excited singlet state (S₁). The PS can then undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), or it can participate in electron transfer reactions to produce other ROS. These ROS can cause oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.[10][11][12][13]
Apoptosis Signaling Pathway Induced by Photosensitizing Ruthenium Complexes
Upon generation of ROS by photoactivated ruthenium complexes, a cascade of intracellular events is initiated, often culminating in apoptosis. The primary targets of ROS-induced damage are mitochondria and DNA.
-
Mitochondrial Damage: ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.
-
Executioner Caspases: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
-
Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[10][11][13][14]
Conclusion
Complexes of this compound exhibit a rich and tunable photophysical behavior, making them highly attractive for a variety of scientific and technological applications. The systematic study of their properties, coupled with a detailed understanding of the underlying experimental methodologies and biological mechanisms of action, is crucial for the rational design of new and improved functional molecules. This guide provides a foundational resource for researchers and professionals engaged in the development of novel luminescent materials and phototherapeutics. The continued exploration of these fascinating compounds holds great promise for advancements in fields ranging from materials science to medicine.
References
- 1. horiba.com [horiba.com]
- 2. jascoinc.com [jascoinc.com]
- 3. Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. howto:lifetime_fitting_using_the_flim_analysis [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
5-Nitro-1,10-phenanthroline as a Ligand in Coordination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1,10-phenanthroline (5-NO₂-phen) is a versatile heterocyclic ligand that has garnered significant attention in coordination chemistry. The presence of the electron-withdrawing nitro group at the 5-position of the 1,10-phenanthroline (B135089) scaffold profoundly influences its electronic properties, leading to the formation of stable and functionally diverse metal complexes. These complexes exhibit a wide range of applications, from redox indicators and catalysts to promising therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
1,10-Phenanthroline and its derivatives are among the most widely studied ligands in coordination chemistry, owing to their rigid, planar structure and excellent chelating ability with a variety of metal ions.[1] The functionalization of the phenanthroline backbone allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity, photophysical characteristics, and biological activity.[2] The introduction of a nitro group at the 5-position creates this compound, a ligand with unique electronic features that enhance its complexation properties.[3] This guide delves into the core aspects of this compound as a ligand, providing a technical resource for its application in coordination chemistry and drug discovery.
Synthesis of this compound
The direct nitration of 1,10-phenanthroline is the most common method for the synthesis of this compound. An improved synthetic procedure has been reported to achieve high yields.[4]
Experimental Protocol: Improved Synthesis of this compound[4]
Materials:
-
1,10-phenanthroline monohydrate
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium hydroxide (B78521) solution
Procedure:
-
Slowly add 1,10-phenanthroline monohydrate (e.g., 10 g, 50.4 mmol) to a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (20 mL) with stirring.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 3 hours with continued stirring.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Carefully neutralize the solution with a saturated aqueous sodium hydroxide solution to a pH of approximately 3.
-
The light yellow crystalline product, this compound, will precipitate.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
-
The product can be further purified by recrystallization from ethanol.
This method has been reported to yield over 90% of the desired product.[4]
Coordination Chemistry
This compound forms stable complexes with a wide range of transition metal and lanthanide ions. The electron-withdrawing nature of the nitro group generally increases the acidity of the ligand, which can influence the stability and redox properties of the resulting metal complexes.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇N₃O₂ | [5] |
| Molecular Weight | 225.20 g/mol | [5] |
| Melting Point | 202-204 °C | [5] |
| Appearance | Light yellow to yellow-brown crystalline powder | [6] |
| Solubility | Soluble in ethanol, benzene; insoluble in water | [5][6] |
| pKa | 3.23 (at 25°C) | [6] |
Spectroscopic Properties of Metal Complexes
The coordination of this compound to a metal center leads to characteristic changes in its spectroscopic signatures.
Table 1: Spectroscopic Data for Representative Metal Complexes
| Complex | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) | ¹H NMR (δ, ppm, solvent) | Reference |
| [Ru(5-NO₂-phen)₃]²⁺ | Not specified | ν(C=N): ~1548-1626 | δ: 9.17 (d, H9), 8.84 (d, H2), 8.67 (d, H4), 8.35 (d, H7), 8.15 (s, H6), 7.82 (t, H3), 7.78 (t, H8) (DMSO-d₆) | [7] |
| Eu(TTA)₃(5-NO₂-phen) | Not specified | Not specified | Not specified | [8] |
Experimental Protocols for Metal Complex Synthesis
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Workflow
Protocol for Tris(this compound)iron(II) Chloride
Materials:
-
This compound
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (3 equivalents) in a minimal amount of hot ethanol.
-
Dissolve ferrous chloride tetrahydrate (1 equivalent) in deionized water.
-
Slowly add the aqueous solution of the iron salt to the ethanolic solution of the ligand with constant stirring.
-
A deep red colored solution should form immediately, indicating the formation of the complex.
-
Continue stirring the reaction mixture at room temperature for a few hours.
-
The product can be precipitated by the addition of a saturated solution of sodium chloride or by slow evaporation of the solvent.
-
Collect the resulting crystalline solid by filtration, wash with a small amount of cold water and then diethyl ether, and dry in a desiccator.
Applications
Analytical Chemistry
The ferrous complex of this compound, known as nitroferroin, is a well-established high-potential oxidation-reduction indicator.[4] Its intense color change upon oxidation of the iron center makes it suitable for various titrimetric analyses.
Catalysis
Ruthenium(II) complexes of 1,10-phenanthroline and its derivatives have been investigated as catalysts for various organic transformations, including the chemoselective hydrogenation of nitroarenes. The electronic properties of the ligand can be tuned to optimize the catalytic activity and selectivity.
Luminescent Probes
Lanthanide complexes of this compound have been shown to exhibit characteristic luminescence. The ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the lanthanide ion, which then emits light. This property makes these complexes potential candidates for use in luminescent materials and probes.[8]
Drug Development
The most promising application of this compound and its metal complexes lies in the field of drug development. These compounds have demonstrated significant biological activity, including antimicrobial and anticancer properties.
Antitubercular Activity: this compound itself has been identified as a potent agent against Mycobacterium tuberculosis.[9] It exhibits a dual mechanism of action, making it a particularly interesting lead compound for the development of new anti-TB drugs.[4][9]
Mechanism of Action in Mycobacterium tuberculosis
This compound (5NP) employs a dual strategy to combat M. tuberculosis. It has a direct bactericidal effect and also modulates the host's immune response to eliminate the pathogen.[4][9]
F420-Dependent Activation
Similar to other nitroaromatic drugs, 5NP is a prodrug that requires reductive activation within the mycobacterial cell. This activation is dependent on the deazaflavin cofactor F420.[4][9] A specific F420-dependent glucose-6-phosphate dehydrogenase (Fgd) and a nitroreductase (NTR) are involved in this process. The reduced form of F420 (F420H₂) donates electrons to the nitroreductase, which then reduces the nitro group of 5NP. This reduction generates reactive nitrogen species that are toxic to the bacterium.[4][9]
Induction of Autophagy in Host Macrophages
In addition to its direct effect on the bacteria, 5NP can also induce autophagy in the host macrophages that harbor the mycobacteria.[9] Autophagy is a cellular process of "self-eating" where the cell degrades its own components within lysosomes. By inducing autophagy, 5NP helps the macrophage to eliminate the intracellular bacteria.[9] The precise signaling pathway for this induction is still under investigation but may involve the generation of reactive oxygen species (ROS) and the modulation of key autophagy-related proteins.
Conclusion and Future Perspectives
This compound is a ligand of significant interest in coordination chemistry with a growing number of applications, particularly in the development of new therapeutic agents. Its unique electronic properties, conferred by the nitro group, lead to the formation of stable metal complexes with diverse functionalities. The dual mechanism of action of this compound against Mycobacterium tuberculosis highlights its potential as a lead compound for the development of novel antitubercular drugs that can overcome existing resistance mechanisms.
Future research in this area should focus on several key aspects:
-
Expansion of the Coordination Chemistry: Synthesis and characterization of a broader range of metal complexes with this compound to explore new structural motifs and reactivity.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic studies to correlate the structural and electronic properties of the complexes with their biological activity to enable the rational design of more potent and selective therapeutic agents.
-
Elucidation of Detailed Mechanisms of Action: Further investigation into the signaling pathways involved in the biological activity of these complexes to identify specific molecular targets.
-
Development of Drug Delivery Systems: Formulation of this compound and its metal complexes into effective drug delivery systems to improve their bioavailability and therapeutic efficacy.
This in-depth technical guide provides a solid foundation for researchers and scientists to further explore the rich coordination chemistry and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent insights into autophagy and metals/nanoparticles exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Advent of a Key Chemical Reagent: Early Studies and Discovery of 5-Nitro-1,10-phenanthroline
A comprehensive overview of the synthesis, characterization, and initial applications of 5-Nitro-1,10-phenanthroline, a compound that has become a cornerstone in analytical chemistry and a precursor for numerous research applications.
Introduction
This compound, a substituted phenanthroline derivative, has carved a significant niche in the landscape of chemical research since its initial description. Its unique electronic properties, stemming from the introduction of a nitro group to the phenanthroline core, have made it an invaluable tool, particularly in the realm of redox chemistry. This technical guide delves into the early studies and discovery of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its origins, synthesis, and early characterization.
Discovery and Initial Application as a Redox Indicator
The first substituted 1,10-phenanthroline (B135089) to be described was this compound, a discovery attributed to the work of Walden, Hammett, and their associates.[1] Its most prominent early application was as a high-potential oxidation-reduction indicator. The ferrous complex of this compound, known as Nitroferroin , exhibits a remarkably high and reversible transition potential of +1.25 volts.[2][3] This property made it a superior indicator in various titrimetric analyses, particularly in cerate oxidimetry, where a high potential indicator is crucial for accurate endpoint determination.[2]
The Improved Synthesis of this compound
A pivotal advancement in the accessibility of this compound was the development of an improved synthesis method by G. F. Smith and F. W. Cagle Jr. in 1947.[1][3] Their work detailed a direct nitration of 1,10-phenanthroline, significantly enhancing the yield and making the compound more readily available for research.
Experimental Protocol: Direct Nitration of 1,10-Phenanthroline[4][5]
The following protocol is based on the improved synthesis method which involves the direct nitration of 1,10-phenanthroline.
Reagents:
-
1,10-Phenanthroline monohydrate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
Dissolution: 1,10-Phenanthroline monohydrate (50.4 mmol) is carefully mixed with concentrated sulfuric acid (7.5 mL).
-
Heating: The mixture is heated to facilitate dissolution.
-
Nitration: A nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 ratio, 30 mL) is slowly added dropwise to the heated phenanthroline solution.
-
Reflux: The reaction mixture is then refluxed for 3 hours at a temperature of 160 °C.
-
Isolation: Upon cooling, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.
-
Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695).
During this synthesis, a minor byproduct, 1,10-phenanthroline-5,6-quinone , is also formed.[4]
Early Characterization and Physicochemical Properties
The initial characterization of this compound in the early studies relied on classical methods. The quantitative data available from these and subsequent characterizations are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₂H₇N₃O₂ | [4][5] |
| Molecular Weight | 225.20 g/mol | [4][5] |
| Appearance | Light yellow to orange crystalline solid | |
| Melting Point | 202-204 °C | |
| Solubility | Soluble in ethanol (50 mg/mL) |
Table 1: Physicochemical Properties of this compound
Early Biological Investigations
While much of the contemporary research on phenanthroline derivatives focuses on their biological activities, including antitumor and antimicrobial properties, the early literature on this compound itself in this regard is sparse.[6] Initial interest was primarily centered on its chemical properties and applications. However, later studies have explored the cytotoxicity of platinum chelates of 5-substituted phenanthrolines, including the nitro derivative, against murine leukemia cells. More recent high-throughput screening has identified Nitroferroin as having antibacterial effects against Clostridium difficile.[4] It is important to note that these are not from the initial period of discovery but represent later explorations of its potential biological roles.
Visualizing the Synthesis and Application
To better illustrate the core concepts discussed, the following diagrams are provided.
Conclusion
The early studies of this compound laid the groundwork for its widespread use in chemistry. The development of an efficient synthesis route was critical in making this valuable reagent accessible. Its primary early application as the high-potential redox indicator, Nitroferroin, solved a significant challenge in analytical chemistry. While early biological studies were not a primary focus, the foundation of knowledge built around its synthesis and chemical properties has enabled its subsequent exploration in various scientific fields, including medicinal chemistry and materials science. This guide provides a focused look at these foundational discoveries, offering valuable insights for researchers building upon this important chemical scaffold.
References
Methodological & Application
Application Notes: Spectrophotometric Determination of Iron Using 5-Nitro-1,10-phenanthroline
Introduction
5-Nitro-1,10-phenanthroline is a derivative of 1,10-phenanthroline (B135089), a well-known chelating agent used extensively in analytical chemistry. In the presence of ferrous ions (Fe²⁺), this compound forms a stable, colored complex known as Nitroferroin. This complex has a distinct color that allows for the quantitative determination of iron in various samples using spectrophotometry. The primary application of Nitroferroin has historically been as a redox indicator, owing to the high formal potential of the [Fe(5-NO₂-phen)₃]²⁺/[Fe(5-NO₂-phen)₃]³⁺ couple, which is approximately +1.25 V.[1] This property makes it particularly useful in titrations with strong oxidizing agents.[1]
The underlying principle for the spectrophotometric analysis of iron with this compound is analogous to the established method using the parent compound, 1,10-phenanthroline.[2][3][4] This involves the reduction of any ferric iron (Fe³⁺) in the sample to the ferrous state (Fe²⁺), followed by the addition of the chelating agent to form the tris(this compound)iron(II) complex. The intensity of the resulting color is directly proportional to the concentration of iron in the sample and is quantified by measuring its absorbance at the wavelength of maximum absorption (λmax).
This document provides a detailed protocol for the spectrophotometric determination of iron using this compound, based on established methodologies for phenanthroline derivatives.
Quantitative Data Summary
The spectrophotometric properties of the iron(II) complex with this compound are compared with the widely used 1,10-phenanthroline and a related derivative, 5-Nitro-6-amino-1,10-phenanthroline.
| Parameter | This compound (Nitroferroin) | 1,10-phenanthroline (Ferroin) | 5-Nitro-6-amino-1,10-phenanthroline |
| Wavelength of Maximum Absorbance (λmax) | Not explicitly stated in search results; likely similar to Ferroin. | ~508 - 511 nm[1][2][3] | 520 nm[5][6][7] |
| Molar Absorptivity (ε) | Not explicitly stated in search results. | ~11,100 L·mol⁻¹·cm⁻¹[3] | 13,900 L·mol⁻¹·cm⁻¹[7] |
| Stoichiometry (Ligand:Fe²⁺) | 3:1 | 3:1 | 3:1[5][6][7] |
| Optimal pH Range | Not explicitly stated; likely similar to Ferroin (pH 3-9).[3] | 3 - 9[3] | 3.4 - 4.5[7] |
| Linearity Range | Not explicitly stated. | Obeys Beer's Law over a wide range. | 0.1 - 4.0 µg/mL[7] |
| Redox Potential (Fe²⁺/Fe³⁺ complex) | +1.25 V[1] | +1.06 V | Not available |
Experimental Protocols
The following protocols are adapted from standard methods for iron determination using 1,10-phenanthroline and its derivatives.
Reagent Preparation
-
Standard Iron Stock Solution (100 µg/mL):
-
Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].
-
Dissolve in a 1-liter volumetric flask containing approximately 500 mL of deionized water and 2.5 mL of concentrated sulfuric acid.
-
Dilute to the mark with deionized water and mix thoroughly. This solution contains 100 µg of Fe per mL.
-
-
This compound Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Gentle warming may be necessary to achieve complete dissolution.
-
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
-
Sodium Acetate (B1210297) Buffer Solution (1.2 M):
-
Dissolve 10 g of sodium acetate (NaC₂H₃O₂) in 100 mL of deionized water. This solution is used to adjust the pH.
-
Preparation of Calibration Standards
-
Prepare a working standard iron solution (e.g., 10 µg/mL) by diluting the stock solution.
-
Into a series of 50 mL volumetric flasks, pipette appropriate volumes (e.g., 1, 2, 5, 10, 15 mL) of the 10 µg/mL working standard to prepare a range of concentrations.
-
Include a blank by adding deionized water to a separate 50 mL volumetric flask.
-
To each flask (including the blank), add 1 mL of the hydroxylamine hydrochloride solution and swirl to mix.
-
Add 10 mL of the this compound solution to each flask.
-
Add 8 mL of the sodium acetate buffer solution to adjust the pH.
-
Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10-15 minutes for full color development.
Sample Preparation and Analysis
-
Accurately measure a suitable aliquot of the sample solution into a 50 mL volumetric flask. The iron concentration should fall within the range of the calibration standards.
-
Add 1 mL of hydroxylamine hydrochloride solution and mix.
-
Add 10 mL of the this compound solution.
-
Add 8 mL of sodium acetate buffer solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for at least 10-15 minutes.
Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax). A preliminary scan of one of the standards against the blank in the range of 400-600 nm is recommended to determine the optimal wavelength.
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus the concentration of the iron standards.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.
Visualizations
Caption: Formation of the tris(this compound)iron(II) complex.
Caption: Experimental workflow for iron determination.
References
- 1. Ferroin - Wikipedia [en.wikipedia.org]
- 2. csun.edu [csun.edu]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. kelid1.ir [kelid1.ir]
- 5. researchgate.net [researchgate.net]
- 6. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application of 5-Nitro-1,10-phenanthroline in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1,10-phenanthroline is a versatile heterocyclic compound that serves as a crucial ligand in coordination chemistry and catalysis. Its rigid, planar structure, combined with the electron-withdrawing nature of the nitro group, allows for the fine-tuning of the electronic and steric properties of metal complexes, thereby influencing their catalytic activity and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in various catalytic reactions, including alkene epoxidation, ethylene (B1197577) oligomerization, Suzuki-Miyaura coupling, and photocatalysis. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Alkene Epoxidation Catalyzed by Gallium(III) Complexes
This compound has been successfully employed as a ligand in gallium(III)-catalyzed alkene epoxidation. The electron-withdrawing nitro group enhances the catalytic activity of the metal center. Gallium(III) complexes with this ligand have shown to be effective catalysts for the epoxidation of various alkenes using peracetic acid as the oxidant.[1][2]
Quantitative Data
| Entry | Alkene | Catalyst | Time (h) | Conversion (%) | Epoxide Yield (%) |
| 1 | Cyclohexene | [Ga(5-NO₂-phen)₂(Cl)₂]Cl | 1 | 95 | 85 |
| 2 | 1-Octene | [Ga(5-NO₂-phen)₂(Cl)₂]Cl | 1 | 70 | 60 |
| 3 | trans-2-Octene | [Ga(5-NO₂-phen)₂(Cl)₂]Cl | 1 | 80 | 75 |
| 4 | Styrene | [Ga(5-NO₂-phen)₂(Cl)₂]Cl | 1 | 88 | 82 |
Experimental Protocols
Synthesis of Dichlorobis(this compound)gallium(III) Chloride ([Ga(5-NO₂-phen)₂(Cl)₂]Cl) [1]
-
In a nitrogen-filled glovebox, combine gallium(III) chloride (GaCl₃, 1.0 mmol) and this compound (2.0 mmol) in a flask containing 20 mL of anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Stir the resulting mixture at room temperature for 2 hours.
-
Add diethyl ether to the solution to precipitate the product.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield the pale-yellow solid product.
General Procedure for Alkene Epoxidation [1]
-
In a round-bottom flask maintained under a nitrogen atmosphere and cooled to 0 °C, dissolve the gallium(III) catalyst (0.05 mmol) in 10 mL of acetonitrile.
-
Add the alkene substrate (1.0 mmol) to the solution.
-
Slowly add a solution of peracetic acid in acetic acid (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle
References
Application Notes and Protocols: 5-Nitro-1,10-phenanthroline Derivatives for DNA Interaction Studies
Introduction
1,10-phenanthroline (B135089) and its derivatives are a class of heterocyclic compounds extensively studied for their diverse applications in chemistry and biology.[1][2] Their planar structure and electron-rich nature make them ideal candidates for non-covalent interactions with biomolecules, particularly DNA.[1][2] The introduction of a nitro group at the 5-position of the phenanthroline ring can significantly modulate the electronic properties, lipophilicity, and, consequently, the biological activity of the molecule.[3] 5-Nitro-1,10-phenanthroline derivatives, often as part of metal complexes, are being investigated as potential therapeutic agents due to their ability to interact with and damage DNA, leading to cytotoxicity in cancer cells.[4] This document provides detailed application notes and protocols for researchers studying the interaction of this compound derivatives with DNA.
Application I: Characterization of DNA Binding
The primary interaction of many this compound derivatives with DNA is through non-covalent binding, primarily intercalation or groove binding.[1][5] Understanding the mode and strength of this binding is crucial for elucidating their mechanism of action.
Protocol 1: Determination of DNA Binding Constant (Kb) by UV-Visible Spectroscopy
This protocol describes the use of UV-Visible absorption titration to determine the binding constant of a this compound derivative with DNA. The binding of the compound to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum.[6][7]
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO or ethanol)
-
Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer)
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a solution of the this compound derivative at a fixed concentration in Tris-HCl buffer.
-
Record the UV-Visible absorption spectrum of the compound alone (typically in the 200-400 nm range).[8]
-
Titrate the compound solution with increasing concentrations of CT-DNA.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the absorption spectrum.
-
Continue the titration until no further changes in the spectrum are observed.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation:[1] [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent absorption coefficient (Aobs/[Compound]).
-
εf is the absorption coefficient of the free compound.
-
εb is the absorption coefficient of the compound when fully bound to DNA.
-
-
Plot [DNA]/(εa - εf) versus [DNA]. Kb is the ratio of the slope to the intercept.
Protocol 2: Competitive Binding Assay using Ethidium (B1194527) Bromide (EB) Fluorescence Quenching
This method assesses the ability of the this compound derivative to displace ethidium bromide (EB), a known DNA intercalator, from its complex with DNA. The displacement of EB leads to a quenching of its fluorescence.[9][10]
Materials:
-
Ethidium Bromide (EB) solution
-
CT-DNA solution
-
This compound derivative solution
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
Prepare a solution of CT-DNA pre-treated with EB in Tris-HCl buffer.
-
Measure the initial fluorescence intensity of the EB-DNA complex (Excitation ~520 nm, Emission ~600 nm).
-
Add aliquots of the this compound derivative to the EB-DNA solution.
-
After each addition, incubate for 2-5 minutes and record the fluorescence emission spectrum.
-
The quenching of fluorescence indicates the displacement of EB by the compound.
-
The Stern-Volmer quenching constant (Ksv) can be calculated from the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where:
-
F0 and F are the fluorescence intensities in the absence and presence of the compound (quencher), respectively.
-
[Q] is the concentration of the compound.
-
-
The binding constant (Kb) can be estimated using the equation: K_EB * [EB] = K_app * [Compound] where K_EB is the DNA binding constant of EB (typically ~1.0 x 107 M-1), and [EB] and [Compound] are the concentrations that produce a 50% reduction in fluorescence.
Protocol 3: Viscosity Measurement to Determine Binding Mode
Viscosity measurements are a sensitive method to determine the mode of DNA binding. Intercalation lengthens the DNA helix, leading to a significant increase in viscosity, while groove binding or electrostatic interactions cause minimal change.[1][11][12]
Materials:
-
CT-DNA solution (e.g., 0.5 mg/mL in buffer)
-
This compound derivative solution
-
Ubbelohde or similar viscometer
-
Constant temperature water bath (e.g., 25 ± 0.1 °C)
Procedure:
-
Measure the flow time of the buffer (t0) and the DNA solution (tDNA).
-
Add increasing amounts of the this compound derivative to the DNA solution.
-
After each addition, allow the solution to equilibrate and measure the flow time (t).
-
Calculate the relative viscosity (η/η0) where η and η0 are the viscosities of DNA in the presence and absence of the compound, respectively. The relative viscosity can be calculated from the flow times.
-
Plot (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA.[6] A significant increase in relative viscosity is indicative of intercalation.[11]
Quantitative Data on DNA Binding of Phenanthroline Derivatives
| Compound/Complex | Method | Binding Constant (Kb) / Ksv (M-1) | Binding Mode |
| [Ho(Phen)2Cl3]·H2O | UV-Vis & Fluorescence | 1.99±0.07×104 (at 296 K) | Groove Binding |
| [Y(Daf)2Cl3·OH2] | UV-Vis | 1.61 × 105 | Groove Binding |
| [Y(Daf)2Cl3·OH2] | Fluorescence | 3.39 × 105 | Groove Binding |
| [Cu(smtr⁻)2(phen)] | Absorption Titration | 6.0731 × 106 ± 0.0032 | Intercalation |
| [Pd(5-NO2phen)(trp)]Cl·5H2O | Fluorescence | 3.64 × 106 | Intercalation |
Note: Data for various phenanthroline derivatives are presented to illustrate typical ranges. The nitro-substitution in this compound derivatives is expected to influence these values.
Experimental Workflow for DNA Binding Studies
Caption: Workflow for characterizing DNA binding of this compound derivatives.
Application II: DNA Cleavage Studies
Certain this compound derivatives, particularly when complexed with transition metals, can act as chemical nucleases, cleaving the phosphodiester backbone of DNA.[13][14] This activity is often a key component of their cytotoxic mechanism.
Protocol 4: Agarose (B213101) Gel Electrophoresis for DNA Cleavage
This protocol uses agarose gel electrophoresis to visualize the cleavage of supercoiled plasmid DNA into its nicked (single-strand break) and linear (double-strand break) forms.[15][16]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
This compound derivative solution
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 18 mM NaCl, pH 7.2)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
Loading buffer (containing bromophenol blue and glycerol)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing plasmid DNA at a fixed concentration in Tris-HCl buffer.
-
Add varying concentrations of the this compound derivative to the tubes. Include a control lane with only DNA and buffer.
-
If studying oxidative cleavage, a reducing agent (like H2O2 or mercaptopropionic acid) may be required.[15]
-
Incubate the mixtures at 37 °C for a specified time (e.g., 1-2 hours).[15][17]
-
Stop the reaction by adding the loading buffer.
-
Load the samples onto a 1% agarose gel.
-
Run the electrophoresis at a constant voltage (e.g., 50-70 V) until the dye front has migrated sufficiently.[16]
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA. The disappearance of Form I and the appearance of Forms II and III indicate cleavage activity.
DNA Cleavage Experimental Workflow
Caption: Workflow for assessing DNA cleavage activity using agarose gel electrophoresis.
Application III: Cellular Studies for Therapeutic Potential
The ultimate goal of studying these derivatives is often to assess their potential as therapeutic agents. This involves evaluating their cytotoxicity against cancer cell lines and elucidating the mechanism of cell death, such as apoptosis.
Protocol 5: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability. It is widely used to determine the cytotoxic potential of compounds.[18]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Protocol 6: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.[20]
Materials:
-
Cancer cell line
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative at its IC50 concentration for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Quantitative Cytotoxicity Data for Phenanthroline Derivatives
| Compound/Complex | Cell Line | IC50 (µM) | Exposure Time (h) |
| [Pd(phen)(trp)]Cl·5H2O | AGZY-83a | 158.5 (µg/mL) | Not specified |
| [Pd(5-NO2phen)(trp)]Cl·5H2O | AGZY-83a | > 293.0 (µg/mL) | Not specified |
| 1,10-phenanthroline-based hydroxamate (PA) | SiHa | 16.43 | 48 |
| 1,10-phenanthroline-based hydroxamate (PA) | Cal27 | 50.98 | 48 |
| Complex 1 (Copper(II)-phenanthroline-sulfonamide) | HCT 116 | 4.844 ± 0.025 | Not specified |
Note: The cytotoxicity can be highly dependent on the specific derivative and the cell line used.
Signaling Pathway for Apoptosis Induction
Caption: A potential intrinsic apoptosis pathway induced by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic and molecular modeling studies of binding interaction between the new complex of yttrium and 1,10-phenanthroline derivatives with DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of intrinsic apoptosis pathway in colon cancer HCT-116 cells by novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 5-Nitro-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 5-Nitro-1,10-phenanthroline. The synthesis of dinitro-1,10-phenanthroline derivatives is a critical step in the development of novel ligands for coordination chemistry, catalytic applications, and as precursors for pharmacologically active compounds. The following protocol is based on established methods for the nitration of 1,10-phenanthroline (B135089) and its derivatives.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the nitration of 1,10-phenanthroline, which can be adapted for the nitration of this compound. Achieving dinitration may require more forcing conditions, such as higher temperatures or longer reaction times, as the first nitro group deactivates the aromatic system towards further electrophilic substitution.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 1,10-phenanthroline | 1,10-phenanthroline | 1,10-phenanthroline |
| Nitrating Agent | Fuming Nitric Acid | Concentrated HNO₃ | Concentrated H₂SO₄ / Concentrated HNO₃ (1:1 v/v) |
| Acid/Solvent | Concentrated H₂SO₄ | Concentrated H₂SO₄ | - |
| Temperature | 150°C | 120°C | Maintained below 170°C upon addition, then 150°C |
| Reaction Time | 3 hours | 3 hours | Not specified |
| Work-up | Poured into ice water, neutralized to pH 3 with NaOH | Cooled to 0°C, neutralized with NaOH | Poured into ice water, neutralized to pH 3 with NaOH |
| Yield | 90% (for 5-nitro) | Not specified | 99% (for 5-nitro) |
| Reference | [1] | [1] | [1] |
Experimental Protocol: Synthesis of 5,6-Dinitro-1,10-phenanthroline
This protocol details the nitration of this compound to yield 5,6-Dinitro-1,10-phenanthroline. The procedure involves the use of a mixed acid nitrating agent (concentrated nitric acid and concentrated sulfuric acid).
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Hydroxide (B78521) (NaOH) solution, concentrated
-
Ice
-
Distilled Water
-
Chloroform (B151607) (for extraction, optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Oil bath
-
Thermometer
-
Beaker
-
Buchner funnel and flask
-
Filter paper
-
pH meter or pH paper
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 5.0 g of this compound to the sulfuric acid with continuous stirring until it is completely dissolved.
-
-
Addition of Nitrating Agent:
-
While maintaining the temperature at 0°C, add 15 mL of fuming nitric acid dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 150-160°C.
-
Maintain this temperature and continue stirring for 3-4 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it onto 200 mL of an ice-water slurry with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 3. This should be done in an ice bath to dissipate the heat generated.
-
A yellow precipitate of the dinitro product should form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold distilled water until the washings are neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography.
-
For further purification, the filtrate can be extracted with chloroform to recover any residual product.[1]
-
-
Drying:
-
Dry the purified product in a vacuum oven.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the nitration of this compound.
Caption: Workflow for the nitration of this compound.
References
Use of 5-Nitro-1,10-phenanthroline in the synthesis of 5-amino-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-amino-1,10-phenanthroline from 5-nitro-1,10-phenanthroline, detailing two effective reduction methodologies. This document includes detailed experimental protocols, characterization data, and insights into the applications of the resulting amine, particularly in the fields of medicinal chemistry and materials science.
Introduction
5-Amino-1,10-phenanthroline is a crucial intermediate in the development of novel therapeutic agents and functional materials. Its unique structure, featuring a versatile amino group on the rigid, planar phenanthroline scaffold, allows for a wide range of chemical modifications. This makes it a valuable building block for synthesizing complex ligands for metal-based drugs, fluorescent probes, and specialized polymers. The primary synthetic route to this compound involves the reduction of the readily available this compound. This document outlines two established protocols for this conversion: one utilizing a palladium-carbon catalyst and the other employing Raney nickel, both with hydrazine (B178648) hydrate (B1144303) as the reducing agent.
Synthesis of 5-Amino-1,10-phenanthroline
The reduction of the nitro group in this compound to an amine is a critical step in the synthesis of 5-amino-1,10-phenanthroline. Two common and effective methods for this transformation are presented below.
Method 1: Palladium-Carbon Catalyzed Reduction
This method employs a palladium-on-carbon catalyst with hydrazine hydrate in an ethanolic solution. It is a widely used and reliable method that offers high yields.
Method 2: Raney Nickel Catalyzed Reduction
An alternative method involves the use of Raney nickel as the catalyst with hydrazine hydrate. This approach is also effective and can be advantageous in specific laboratory settings.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1,10-phenanthroline using Palladium-Carbon Catalyst
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
80% Hydrazine hydrate solution
-
Anhydrous ethanol (B145695)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a 250 mL three-neck flask, add 0.64 g of 10% palladium-carbon catalyst and 20.0 mL of anhydrous ethanol.
-
Install a reflux condenser on the central neck of the flask.
-
In a separate beaker, dissolve 2.03 g (9 mmol) of this compound in 40 mL of anhydrous ethanol. Gentle warming may be required for complete dissolution.
-
Set the oil bath temperature to 72 °C and begin stirring the Pd/C suspension in the three-neck flask.
-
Once the temperature of the oil bath reaches 72 °C, add 4.85 g of 80% hydrazine hydrate to the stirred suspension.
-
Quickly add the dissolved this compound solution to the reaction flask.
-
Maintain the reaction mixture at reflux with vigorous stirring for 10 hours.
-
After 10 hours, stop the heating and allow the mixture to cool for approximately 1 hour.
-
Gently reheat the mixture to 60 °C to ensure any precipitated product redissolves.
-
Immediately filter the hot reaction mixture through a pre-heated funnel to remove the palladium-carbon catalyst. Wash the catalyst residue with small portions of hot anhydrous ethanol (approximately 5 times).
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator to yield a yellow solid.
-
Dry the solid in a vacuum oven at 60 °C for 12 hours.
-
For further purification, recrystallize the crude product from anhydrous ethanol.
-
Filter the recrystallized product and dry under vacuum at 60 °C for 12 hours to obtain the final product.
Protocol 2: Synthesis of 5-Amino-1,10-phenanthroline using Raney Nickel Catalyst
Materials:
-
This compound
-
Raney nickel (slurry in water)
-
Hydrazine hydrate (100%)
-
Ethanol (95%)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in 95% ethanol.
-
Carefully add a small amount of Raney nickel slurry to the suspension.
-
Add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to maintain a temperature just below 35°C.
-
After the initial exothermic reaction subsides, gently reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully filter off the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet.
-
The filtrate is then concentrated under reduced pressure to yield the crude 5-amino-1,10-phenanthroline.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization Data
The successful synthesis of 5-amino-1,10-phenanthroline from this compound can be confirmed by various spectroscopic methods. The following tables summarize the key characterization data for the starting material and the final product.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₂H₇N₃O₂ |
| Molecular Weight | 225.20 g/mol |
| Appearance | Light yellow crystalline solid |
| Melting Point | 202-204 °C |
| Purity | ≥97% |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.17 (d, 1H), 8.84 (d, 1H), 8.67 (d, 1H), 8.35 (d, 1H), 8.15 (s, 1H), 7.82 (t, 1H), 7.78 (t, 1H) |
| ¹³C NMR | Data not readily available in searched literature |
| IR (KBr, cm⁻¹) | Key peaks indicative of aromatic C-H, C=C, C=N stretching, and NO₂ asymmetric and symmetric stretching. |
Table 2: Physicochemical and Spectroscopic Data of 5-Amino-1,10-phenanthroline
| Property | Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Brown to orange solid |
| Melting Point | 254-258 °C |
| Yield (Pd/C method) | 72.9% |
| ¹H NMR | Specific shifts depend on solvent and protonation state. |
| ¹³C NMR | Data not readily available in searched literature |
| IR (ATR) | Key peaks indicative of aromatic C-H, C=C, C=N stretching, and N-H stretching and bending of the primary amine. |
| UV-Vis (in aqueous media) | Absorption maxima dependent on pH due to protonation of the heterocyclic nitrogens and the amino group. |
Purity Assessment
The purity of the synthesized 5-amino-1,10-phenanthroline can be assessed using High-Performance Liquid Chromatography (HPLC). A validated HPLC method can effectively separate the final product from any unreacted starting material and potential side products.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 5-amino-1,10-phenanthroline.
Caption: General workflow for the synthesis of 5-amino-1,10-phenanthroline.
Applications in Research and Drug Development
5-Amino-1,10-phenanthroline serves as a versatile precursor in several areas of research and development:
-
Anticancer Agents: The amino group provides a reactive handle for the synthesis of novel phenanthroline-based ligands. Metal complexes of these ligands, particularly with palladium(II) and ruthenium(II), have demonstrated significant antitumor activity.[1] The planar phenanthroline core can intercalate with DNA, and the coordinated metal center can induce DNA cleavage or other cytotoxic effects.
-
Antioxidants: Palladium complexes of 5-amino-1,10-phenanthroline have shown promising antioxidant properties.[2] The presence of the amino group is believed to contribute to the radical scavenging activity of these complexes.
-
Fluorescent Probes: The rigid aromatic system of phenanthroline derivatives makes them suitable candidates for the development of fluorescent sensors for detecting metal ions or other biologically relevant molecules.
-
Materials Science: The ability of 5-amino-1,10-phenanthroline to form stable complexes with various metal ions makes it a valuable component in the construction of metal-organic frameworks (MOFs) and functional polymers.
While direct involvement in a specific cellular signaling pathway has not been extensively detailed in the reviewed literature, the application of 5-amino-1,10-phenanthroline derivatives as inhibitors of enzymes like matrix metalloproteinases (MMPs) suggests a potential role in modulating signaling cascades related to tissue remodeling and cancer metastasis.[3] For instance, the inhibition of MMPs can interfere with the degradation of the extracellular matrix, a process crucial for cell migration and invasion.
The following diagram illustrates a hypothetical relationship where a drug derived from 5-amino-1,10-phenanthroline could impact a signaling pathway.
Caption: Hypothetical inhibition of an MMP-mediated process by a 5-amino-1,10-phenanthroline derivative.
References
Application Notes and Protocols for the Electrochemical Polymerization of 5-Nitro-1,10-phenanthroline Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and proposed experimental protocols for the synthesis and electrochemical polymerization of 5-nitro-1,10-phenanthroline (5-NO₂-phen) and its metal complexes. While direct, comprehensive studies on the electropolymerization of this compound complexes are limited, this document compiles available data and adapts established methods from related phenanthroline derivatives to offer a robust starting point for research and development.
Introduction
The modification of electrode surfaces with metallopolymer films is a burgeoning field with significant applications in sensing, catalysis, and energy storage. 1,10-phenanthroline (B135089) and its derivatives are versatile ligands that form stable complexes with a wide range of metal ions. The electrochemical polymerization of these complexes allows for the controlled deposition of thin, electroactive films on electrode surfaces. The introduction of a nitro group at the 5-position of the phenanthroline ligand is expected to significantly influence the electronic properties and, consequently, the electrochemical and polymerization behavior of the resulting metal complexes. The electron-withdrawing nature of the nitro group can impact the redox potentials of the complex and may offer a pathway for reductive electropolymerization.
This document outlines the synthesis of the this compound ligand and its iron(II) complex, followed by a proposed protocol for electrochemical polymerization based on methodologies reported for analogous substituted phenanthroline complexes.
Synthesis Protocols
Synthesis of this compound
This protocol is adapted from an improved synthesis method for this compound.
Materials:
-
1,10-phenanthroline
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Deionized water
Procedure:
-
In a fume hood, carefully add 1,10-phenanthroline to a mixture of fuming nitric acid and concentrated sulfuric acid, maintained at a low temperature using an ice bath.
-
Stir the mixture at a controlled temperature for several hours. The exact temperature and time should be optimized based on preliminary experiments, but a starting point could be 0-10 °C for 2-4 hours.
-
After the reaction is complete, pour the mixture slowly onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695)/water mixture) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Synthesis of Tris(this compound)iron(II) Complex
This is a general procedure for the synthesis of an iron(II) complex with a substituted phenanthroline ligand.
Materials:
-
This compound
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or a similar Fe(II) salt
-
Ethanol or methanol
-
Deionized water
-
Anion for precipitation (e.g., hexafluorophosphate (B91526) as NH₄PF₆ or tetrafluoroborate (B81430) as NaBF₄)
Procedure:
-
Dissolve this compound in a minimal amount of ethanol or methanol.
-
In a separate flask, dissolve a stoichiometric amount of the Fe(II) salt in deionized water. The molar ratio of ligand to metal should be 3:1.
-
Slowly add the iron(II) salt solution to the ligand solution with constant stirring. A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for several hours to ensure complete complexation.
-
To precipitate the complex, add a saturated aqueous solution of a suitable salt (e.g., NH₄PF₆).
-
Collect the resulting precipitate by filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether to remove any unreacted ligand.
-
Dry the complex under vacuum.
-
Characterize the synthesized complex using UV-Vis spectroscopy, FT-IR, and elemental analysis.
Proposed Electrochemical Polymerization Protocol
As the direct electropolymerization of this compound complexes is not well-documented, a reductive polymerization approach is proposed, drawing parallels with the electropolymerization of bromo-substituted phenanthroline complexes. The nitro group is susceptible to electrochemical reduction, which can generate radical anions that may initiate polymerization.
Materials and Equipment:
-
Synthesized [Fe(5-NO₂-phen)₃]²⁺ complex
-
Acetonitrile (B52724) (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)
-
Counter electrode (e.g., platinum wire or mesh)
-
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Prepare a solution of the [Fe(5-NO₂-phen)₃]²⁺ complex (e.g., 1-5 mM) in anhydrous acetonitrile containing the supporting electrolyte (0.1 M TBAPF₆).
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell with the polished and cleaned working electrode.
-
Perform cyclic voltammetry (CV) by scanning the potential from a suitable starting potential (e.g., 0 V) towards negative potentials to encompass the reduction of the nitro group. The potential range should be determined from an initial exploratory CV scan. A suggested range is from 0 V to -2.0 V vs. Ag/AgCl.
-
Cycle the potential for a number of scans (e.g., 10-20 cycles). The growth of a polymer film on the electrode surface is typically indicated by an increase in the peak currents of the redox waves corresponding to the deposited polymer and/or a decrease in the current of the monomer reduction peak.
-
After polymerization, rinse the modified electrode with pure acetonitrile to remove any unreacted monomer and electrolyte.
-
Characterize the electrochemical properties of the resulting polymer film by performing CV in a fresh, monomer-free electrolyte solution.
Quantitative Data
The following table summarizes the reported electrochemical data for the [Fe(5-NO₂-phen)₃]²⁺ complex and related compounds for comparative purposes.
| Complex | Redox Process | E₁/₂ (V vs. Ag/AgCl) | Solvent | Notes |
| [Fe(phen)₃]²⁺ | Fe(III)/Fe(II) | ~ +1.1 to +1.3 | Various non-aq. | The exact potential is solvent-dependent. |
| [Fe(3,4,7,8-tetramethyl-phen)₃]²⁺ | Fe(III)/Fe(II) | Lower than [Fe(phen)₃]²⁺ | Various non-aq. | Electron-donating methyl groups facilitate oxidation. |
| [Fe(5-NO₂-phen)₃]²⁺ | Fe(III)/Fe(II) | Higher than [Fe(phen)₃]²⁺ | Various non-aq. | The electron-withdrawing nitro group makes oxidation more difficult[1]. |
| [Fe(5-amino-phen)₃]²⁺ | Fe(III)/Fe(II) | Lower than [Fe(phen)₃]²⁺ | Acetonitrile | The electron-donating amino group facilitates oxidation. The ligand can be oxidized at ~+1.35 V[2]. |
| [Fe(3-bromo-phen)₃]²⁺ | Ligand-based reduction | Irreversible reduction waves | Acetonitrile | Reductive electropolymerization is initiated by the reduction of the C-Br bond. |
Visualizations
Workflow for Synthesis and Complexation
Caption: Workflow for the synthesis of this compound and its iron(II) complex.
Proposed Reductive Electropolymerization Workflow
Caption: Proposed workflow for the reductive electrochemical polymerization of the [Fe(5-NO₂-phen)₃]²⁺ complex.
Concluding Remarks
The protocols and data presented herein provide a comprehensive starting point for the investigation of the electrochemical polymerization of this compound complexes. While the proposed electropolymerization method is based on sound chemical principles and analogies to related systems, experimental optimization will be crucial for successful film deposition. Researchers are encouraged to systematically vary parameters such as monomer and electrolyte concentration, solvent, potential scan rate, and the number of cycles to achieve desired film properties. The resulting metallopolymer films hold promise for a variety of applications, and their detailed characterization will undoubtedly contribute to the broader field of functional materials.
References
5-Nitro-1,10-phenanthroline: A Versatile Precursor for the Synthesis of Functionalized Phenanthrolines
Introduction
5-Nitro-1,10-phenanthroline is a key synthetic intermediate that serves as a versatile precursor for the preparation of a wide array of functionalized 1,10-phenanthroline (B135089) derivatives. The strategic placement of the nitro group at the 5-position allows for its facile conversion into an amino group, which can then be further transformed into various other functionalities through well-established organic reactions. This opens up avenues for the synthesis of novel phenanthroline-based ligands, materials, and potential therapeutic agents. These functionalized phenanthrolines are of significant interest to researchers in coordination chemistry, materials science, and drug development due to their unique photophysical, electrochemical, and biological properties.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into key functionalized derivatives, including 5-amino-1,10-phenanthroline, 5-chloro-1,10-phenanthroline (B167300), and further C-C and C-N coupled products via Suzuki and Buchwald-Hartwig reactions.
I. Synthesis of this compound
The direct nitration of 1,10-phenanthroline provides an efficient route to this compound. The following protocol is an improved method that can achieve high yields.[1]
Experimental Protocol:
Materials:
-
1,10-Phenanthroline monohydrate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Ammonium hydroxide
Procedure:
-
In a suitable reaction vessel, carefully add 1,10-phenanthroline monohydrate to a mixture of fuming nitric acid and concentrated sulfuric acid, while maintaining the temperature below 170°C with external cooling.
-
Stir the reaction mixture vigorously for a period of 30 minutes.
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Filter the crude product and wash it thoroughly with cold water to remove any residual acid and soluble by-products.
-
The resulting light yellow crystalline solid is this compound. The product can be further purified by recrystallization from 95% ethanol (B145695).
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Melting Point | Reference |
| This compound | 1,10-Phenanthroline | Fuming HNO₃, Concentrated H₂SO₄ | >90% | 197-198°C | [1] |
Characterization Data of this compound:
-
Appearance: Light yellow crystalline solid.[1]
-
1H NMR and 13C NMR data are available from various chemical suppliers and databases.[2]
II. Functionalization of this compound
The nitro group of this compound is readily reduced to an amino group, which serves as a key handle for further functionalization.
A. Reduction to 5-Amino-1,10-phenanthroline
The reduction of the nitro group can be effectively achieved using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel.
Experimental Protocol:
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate
-
Raney nickel catalyst
-
Celite
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of Raney nickel to the solution.
-
Add hydrazine hydrate dropwise to the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-amino-1,10-phenanthroline. The product can be purified by recrystallization.
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Reference |
| 5-Amino-1,10-phenanthroline | This compound | Hydrazine hydrate, Raney Nickel | Excellent | [3] |
Characterization Data of 5-Amino-1,10-phenanthroline:
-
1H NMR and 13C NMR data can be found in the literature.[4]
B. Diazotization and Sandmeyer Reaction to 5-Chloro-1,10-phenanthroline
The amino group of 5-amino-1,10-phenanthroline can be converted to a diazonium salt, which can then be substituted with a chloro group via the Sandmeyer reaction.
Experimental Protocol:
Materials:
-
5-Amino-1,10-phenanthroline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Copper(I) chloride
-
Ice
-
Water
Procedure:
-
Dissolve 5-amino-1,10-phenanthroline in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while maintaining the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-chloro-1,10-phenanthroline.
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Melting Point | Reference |
| 5-Chloro-1,10-phenanthroline | 5-Amino-1,10-phenanthroline | NaNO₂, CuCl, HCl | N/A | 124-126°C |
Characterization Data of 5-Chloro-1,10-phenanthroline:
-
1H NMR and 13C NMR data are available from various chemical suppliers and databases.[2]
III. Advanced Functionalization via Cross-Coupling Reactions
5-Chloro-1,10-phenanthroline is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl and amino substituents.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction allows for the coupling of 5-chloro-1,10-phenanthroline with various boronic acids to form 5-aryl-1,10-phenanthroline derivatives.
Experimental Protocol (General):
Materials:
-
5-Chloro-1,10-phenanthroline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
In a Schlenk flask, combine 5-chloro-1,10-phenanthroline, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Product | Starting Materials | Catalyst/Base | Yield | Reference |
| 5-Aryl-1,10-phenanthroline | 5-Chloro-1,10-phenanthroline, Arylboronic acid | Pd catalyst, Base (e.g., K₂CO₃) | Good | [5][6] |
B. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction enables the synthesis of 5-amino-substituted phenanthrolines by coupling 5-chloro-1,10-phenanthroline with various amines.
Experimental Protocol (Adapted from a general procedure): [2]
Materials:
-
5-Chloro-1,10-phenanthroline
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 5-chloro-1,10-phenanthroline and the amine.
-
Seal the tube and heat the reaction mixture with stirring for the required time (monitor by TLC).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate it.
-
Purify the product by column chromatography.
Quantitative Data:
| Product | Starting Materials | Catalyst/Ligand/Base | Yield | Reference |
| 5-(Morpholin-4-yl)-1,10-phenanthroline | 5-Chloro-1,10-phenanthroline, Morpholine | Pd catalyst, Phosphine ligand, NaOt-Bu | 94% | [2] |
IV. Applications of Functionalized Phenanthrolines
Functionalized 1,10-phenanthroline derivatives synthesized from this compound have a broad range of applications in drug development and catalysis.
A. Drug Development
Phenanthroline derivatives are known to possess a variety of biological activities, including anticancer properties. The introduction of different functional groups can modulate their cytotoxicity and selectivity.
Quantitative Data (Cytotoxicity):
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Fused Pyrrolophenanthroline Derivative 8a | Various | N/A | [7] |
| Fused Pyrrolophenanthroline Derivative 11c | MDA-MB-435 (Melanoma) | 0.296 | [7] |
| Fused Pyrrolophenanthroline Derivative 11c | NCI-H522 (Lung Cancer) | >0.296 | [7] |
| Fused Pyrrolophenanthroline Derivative 11c | HCT-116 (Colon Cancer) | >0.296 | [7] |
| Fused Pyrrolophenanthroline Derivative 11c | M14 (Melanoma) | >0.296 | [7] |
B. Catalysis
Phenanthroline derivatives are widely used as ligands in transition metal catalysis. The electronic and steric properties of the phenanthroline scaffold can be fine-tuned by the introduction of substituents, thereby influencing the activity and selectivity of the catalyst. For instance, palladium complexes bearing phenanthroline ligands are effective catalysts for C-H arylation and other cross-coupling reactions.[8]
V. Visualizations
Caption: Synthetic pathways from 1,10-phenanthroline.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium Catalyst for the Synthesis of 2,4,5-Trisubstituted Imidazoles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-1,10-phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Nitro-1,10-phenanthroline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than the reported 90% or higher. What are the potential causes and how can I improve it?
A: Low yields in the nitration of 1,10-phenanthroline (B135089) can stem from several factors. Here are the most common causes and their solutions:
-
Inadequate Temperature Control: The reaction temperature is a critical parameter. Exceeding 170°C can lead to the formation of side products and decomposition, while a temperature that is too low will result in an incomplete reaction.[1]
-
Solution: Carefully monitor and maintain the reaction temperature between 160-170°C. Use a well-calibrated thermometer and a suitable heating mantle or oil bath for precise temperature control.
-
-
Improper Reagent Addition: The order and rate of reagent addition are crucial for a successful reaction.
-
Solution: Slowly add the 1,10-phenanthroline to the cooled nitrating mixture (a mixture of concentrated sulfuric acid and fuming nitric acid) with constant stirring. This helps to control the initial exothermic reaction and prevent localized overheating.
-
-
Insufficient Reaction Time: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred at the optimal temperature for the recommended duration, typically around 2 to 3 hours.[2]
-
-
Moisture in Reagents or Glassware: Water can interfere with the nitration reaction by diluting the nitrating agent.
-
Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reagent Ratios: The ratio of nitric acid to sulfuric acid and to the 1,10-phenanthroline is important for efficient nitration.
-
Solution: Adhere to the established protocols for reagent ratios. A common ratio is a mixture of concentrated sulfuric acid and fuming nitric acid.[2]
-
Issue 2: Formation of an Unexpected Side Product
Q: I have isolated a yellow, crystalline side product along with my desired this compound. What could it be and how can I minimize its formation?
A: A likely side product in this reaction is 1,10-phenanthroline-5,6-dione (B1662461).[3] Its formation is often favored under certain conditions.
-
Cause: The formation of 1,10-phenanthroline-5,6-dione can be a result of over-oxidation, which can be promoted by excessively high temperatures or prolonged reaction times.
-
Solution:
-
Temperature Control: Strictly maintain the reaction temperature below 170°C.[1]
-
Reaction Time: Avoid extending the reaction time beyond the recommended duration.
-
Purification: If 1,10-phenanthroline-5,6-dione does form, it can be separated from the desired product during the workup and purification steps.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to obtain a pure sample of this compound after the reaction. What is an effective purification method?
A: The crude product is typically a yellow solid and can be purified through a series of washing and recrystallization steps.
-
Initial Workup: After the reaction is complete, the mixture is typically poured onto ice water to precipitate the crude product. The pH is then adjusted to around 3 with a saturated aqueous sodium hydroxide (B78521) solution. The resulting solid is collected by filtration.[2]
-
Washing: The filtered solid should be washed thoroughly with cold water to remove any remaining acids and water-soluble impurities.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent to achieve high purity.
-
Recommended Solvents: Ethanol is a commonly used solvent for recrystallization.[4] Other options include a mixture of benzene (B151609) and petroleum ether.[2][5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals. The pure crystals can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is a light yellow to yellow-orange crystalline powder.[2][4]
Q2: What is the typical melting point of this compound?
A2: The reported melting point of this compound is in the range of 202-204°C.[4]
Q3: Can I use regular nitric acid instead of fuming nitric acid?
A3: While some protocols use concentrated nitric acid[6], fuming nitric acid is often specified and is generally more effective as it contains a higher concentration of the nitrating species, which can lead to higher yields.[2]
Q4: Is the reaction sensitive to air?
A4: The nitration of 1,10-phenanthroline is not particularly sensitive to air. However, it is good laboratory practice to perform the reaction in a well-ventilated fume hood due to the use of corrosive and fuming acids.
Q5: What are some common applications of this compound?
A5: this compound is a versatile compound used as a precursor for the synthesis of other substituted phenanthrolines, such as 5-amino-1,10-phenanthroline.[7] It is also widely used in coordination chemistry to form complexes with various metal ions.[7]
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for this compound Synthesis
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| 1,10-Phenanthroline | Fuming Nitric Acid & Concentrated Sulfuric Acid | 160 | 3 | 99 | [2] |
| 1,10-Phenanthroline | Concentrated Nitric Acid & Concentrated Sulfuric Acid | 120 | 2 | Not specified | [6] |
| 1,10-Phenanthroline | Not specified | < 170 | Not specified | 90 or better | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
1,10-Phenanthroline (10 g, 55.49 mmol)
-
Fuming Nitric Acid (10 ml)
-
Concentrated Sulfuric Acid (20 ml)
-
Ice water
-
Saturated aqueous Sodium Hydroxide solution
-
Deionized water
Procedure:
-
In a flask equipped with a stirrer, slowly add 1,10-phenanthroline (10 g) to fuming nitric acid (10 ml).
-
To this mixture, carefully add concentrated sulfuric acid (20 ml) while stirring and cooling the flask in an ice bath to manage the exothermic reaction.
-
Heat the reaction mixture to 160°C and maintain this temperature with stirring for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature and then carefully pour it over a generous amount of ice water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous sodium hydroxide solution until the pH reaches approximately 3. A yellow solid will precipitate.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove any residual acid and salts.
-
Dry the product under reduced pressure to obtain this compound.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A decision tree to help diagnose and resolve common causes of low reaction yield.
References
- 1. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound CAS#: 4199-88-6 [m.chemicalbook.com]
- 3. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 4. This compound ≥97%, crystalline | 4199-88-6 [sigmaaldrich.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. This compound, 98%, CAS No. : [4199-88-6] | CFH-180508 [rosesci.com]
Technical Support Center: Purification of Crude 5-Nitro-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Nitro-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a light yellow to yellow-orange crystalline solid.[1][2] The reported melting point is generally in the range of 200-204 °C.[1][3][4]
Q3: What are the likely impurities in crude this compound?
A3: Impurities in crude this compound often originate from the nitration of 1,10-phenanthroline. These can include unreacted 1,10-phenanthroline, isomers, and dinitrated byproducts. Additionally, colored polymeric materials can form under the harsh nitrating conditions.[5]
Q4: Can activated carbon be used to remove colored impurities?
A4: Yes, activated carbon is effective for removing colored impurities.[1][2][6] It is typically used during the recrystallization process. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated and then filtered while hot to remove the carbon and adsorbed impurities before crystallization.[1][6]
Q5: Is sublimation a viable purification method for this compound?
A5: Sublimation has been studied for various 5-substituted-1,10-phenanthrolines as a method to determine their thermochemical properties.[7][8][9][10] While it can be a powerful purification technique for compounds that sublime without decomposition, its practicality for large-scale purification of this compound would depend on its thermal stability and vapor pressure.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Yellow/Brown Color | - Residual colored impurities from the synthesis. - Thermal degradation if overheated. | - Activated Carbon Treatment: Add a small amount (1-2% w/w) of activated carbon to the hot solution before filtration.[1][6] - Repeat Recrystallization: A second recrystallization may be necessary. |
| "Oiling Out" During Cooling | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[3] - The solution is supersaturated to a high degree.[11] - Significant impurities are present, depressing the melting point.[3] | - Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[12] - Use a Mixed Solvent System: Dissolve in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then clarify with a few drops of the "good" solvent.[13][14] - Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[15] |
| Poor or No Crystal Formation | - Too much solvent was used.[15][16] - The solution is not sufficiently supersaturated. | - Evaporate Excess Solvent: Gently heat the solution to reduce its volume and then allow it to cool again.[12][15] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure product.[15] |
| Low Recovery Yield | - The product has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Optimize Solvent Choice: Select a solvent where the product has lower solubility at cold temperatures. - Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[16] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Impurities | - Inappropriate eluent polarity. - Column overloading. | - Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf values ideally between 0.2 and 0.5).[17] - Reduce Sample Load: Use a larger column or a smaller amount of crude product. |
| Product Elutes Too Quickly | - The eluent is too polar. | - Decrease Eluent Polarity: Increase the proportion of the non-polar solvent in your eluent system. |
| Product Does Not Elute | - The eluent is not polar enough. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system (gradient elution).[5] |
| Band Tailing or Streaking | - The compound is interacting too strongly with the stationary phase. - The sample was not loaded in a concentrated band. | - Add a Modifier: For basic compounds like phenanthrolines, adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape. - Concentrated Loading: Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. |
Experimental Protocols
Recrystallization from 95% Ethanol (B145695)
This protocol is suitable for purifying crude this compound that is relatively free of highly colored impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot 95% ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon (approximately 1-2% of the solute weight), and swirl the flask. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis of the crude mixture.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) is often a good starting point for nitroaromatic compounds. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel.
-
Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to elute the more polar components.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point (Purified) | 200-204 °C | [1][3][4] |
| Solubility in Ethanol | 50 mg/mL | [2][4] |
| Purity (Commercial) | ≥97% to >98.0% (HPLC) | [2][17][18] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
References
- 1. The role of activated carbon in organic synthesis [zs-carbon.cn]
- 2. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound ≥97%, crystalline | 4199-88-6 [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 7. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Column chromatography - Wikipedia [en.wikipedia.org]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: 5-Nitro-1,10-phenanthroline Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Nitro-1,10-phenanthroline solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound is soluble in several organic solvents. Commonly used solvents include ethanol (B145695), Dimethyl Sulfoxide (DMSO), and benzene.[1][2] For a stock solution, ethanol is a suitable choice, with a reported solubility of 50 mg/mL.[3] DMSO is also frequently used, with a solubility of 11 mg/mL, and sonication is recommended to aid dissolution.[2] The choice of solvent should be guided by the specific requirements of your experiment, including compatibility with other reagents and desired concentration.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store solutions of this compound at low temperatures and protected from light. Some suppliers suggest that solutions in a solvent can be stored at -80°C for up to one year.[2] For shorter-term storage, refrigeration at 2-8°C is advisable. The solid powder form is best stored at -20°C for up to three years.[2] It is crucial to keep the container tightly closed to prevent solvent evaporation and contamination.[4]
Q3: How stable are this compound solutions at room temperature?
A3: While the compound is generally stable under normal conditions, prolonged storage of its solutions at room temperature is not recommended due to the potential for degradation. Although specific quantitative data on the degradation rate at room temperature is limited in publicly available literature, it is best practice, particularly for quantitative assays, to prepare fresh solutions or use solutions that have been stored under optimal conditions. For the related compound 1,10-phenanthroline (B135089), a "poor shelf life" is noted, suggesting that solutions of its derivatives should also be handled with care regarding their stability.[5]
Q4: Can light affect the stability of this compound solutions?
A4: Yes, exposure to light can potentially lead to the degradation of this compound solutions. Studies on the iron (II) complex of this compound have shown that its oxidation is accelerated by sunlight. This suggests that the phenanthroline ring system is susceptible to light-induced degradation. Therefore, it is highly recommended to store solutions in amber vials or to wrap containers in aluminum foil to protect them from light.
Q5: Should I expect a color change in my this compound solution over time?
A5: Freshly prepared solutions of this compound in ethanol are typically yellow to orange.[3] The solid material itself can range from light yellow to brown or even dark green. A significant change in the color of a solution, such as darkening or the appearance of a precipitate, could be an indication of degradation or contamination and the solution should be discarded.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected color change or darkening of the solution. | Degradation of the compound, possibly due to exposure to light, elevated temperature, or oxidation. | Discard the solution and prepare a fresh one. Ensure proper storage in a cool, dark place. |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the temperature may have dropped below the solubility limit. Degradation products may also be precipitating. | Gently warm the solution and sonicate to see if the precipitate redissolves. If it does not, or if you suspect degradation, prepare a fresh solution. Consider using a different solvent or a lower concentration if solubility is an issue. |
| Inconsistent or non-reproducible experimental results. | This could be due to the use of a degraded solution of this compound, leading to a lower effective concentration. | Prepare a fresh solution from the solid compound and repeat the experiment. It is advisable to prepare fresh solutions for each set of critical experiments. |
| Loss of biological activity or chemical reactivity. | The active compound has likely degraded over time. | Use a freshly prepared solution. For long-term studies, it is recommended to perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
Data Summary
While specific quantitative stability data for this compound solutions is not extensively available in peer-reviewed literature, the following table provides a summary of recommended storage conditions based on supplier information and general chemical stability principles.
| Form | Solvent | Storage Temperature | Recommended Duration | Light Protection |
| Solid Powder | N/A | -20°C | Up to 3 years[2] | Recommended |
| Solution | DMSO | -80°C | Up to 1 year[2] | Essential |
| Solution | Ethanol | 2-8°C | Short-term (days to weeks) | Essential |
| Solution | Various | Room Temperature | Not Recommended | N/A |
Experimental Protocols
Protocol for Assessing Solution Stability (Based on ICH Q1B Guidelines)
This protocol provides a general method for assessing the photostability of a this compound solution.
-
Solution Preparation: Prepare a solution of this compound in the desired solvent and concentration.
-
Sample and Control:
-
Sample: Transfer a portion of the solution to a clear glass container (e.g., a quartz cuvette or a clear vial).
-
Control: Transfer an equal portion of the solution to a similar container and wrap it completely in aluminum foil to protect it from light.
-
-
Exposure: Place both the sample and the control under a calibrated light source that provides both visible and UV light, as specified in ICH guidelines. Monitor the temperature to ensure it remains constant for both the sample and the control.
-
Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both the sample and the control. Analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.
-
Evaluation: Compare the concentration of the light-exposed sample to the control at each time point. A significant decrease in the concentration of the sample compared to the control indicates photolytic degradation.
Visualizations
Caption: Factors influencing the degradation of this compound solutions.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Overcoming solubility issues with 5-Nitro-1,10-phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Nitro-1,10-phenanthroline.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
If you are encountering problems with the solubility of this compound, consult the following table for solubility data in common solvents and recommended troubleshooting steps.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (48.85 mM)[1] | Room Temperature | Sonication is recommended to aid dissolution[1]. |
| Ethanol | 50 mg/mL[2] | Room Temperature | Solution may be clear to slightly hazy and colorless to faint yellow or tan[2]. |
| Methanol | 50 mg/mL[2] | Room Temperature | Solution may be clear to slightly hazy and colorless to yellow[2]. |
| 1 M Ammonium Hydroxide (NH₄OH) | 50 mg/mL[2] | Room Temperature | Solution may be clear to slightly hazy and yellow to brown[2]. |
| Benzene | Soluble[3] | Not Specified | - |
| Water | Insoluble[3] | Room Temperature | - |
| Aqueous Buffers | Sparingly soluble[4] | Room Temperature | For maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer of choice[4]. |
Troubleshooting Workflow for Solubility Issues
References
Technical Support Center: Nitration of 1,10-Phenanthroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,10-phenanthroline (B135089). Our goal is to help you navigate the common challenges and side reactions encountered during this critical synthetic step.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of 1,10-phenanthroline, offering potential causes and actionable solutions.
Problem 1: Low Yield of 5-Nitro-1,10-phenanthroline
A diminished yield of the desired this compound is a frequent challenge. The primary culprits are often the formation of unwanted side products or incomplete reaction.
| Potential Cause | Suggested Solution |
| Incomplete Nitration | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. - Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A carefully controlled temperature, typically in the range of 150-170°C, is often optimal. |
| Formation of N-Oxides | - Acidic Conditions: The formation of 1,10-phenanthroline-mono-N-oxide is a common side reaction. Maintaining strongly acidic conditions (e.g., using a mixture of concentrated sulfuric acid and nitric acid) can help to suppress N-oxide formation by protonating the nitrogen atoms and rendering them less susceptible to oxidation.[1][2] |
| Over-oxidation to 1,10-phenanthroline-5,6-dione | - Temperature Control: Excessive temperatures can lead to the oxidation of the desired product to 1,10-phenanthroline-5,6-dione. Strict temperature control is crucial to prevent this over-oxidation. - Reaction Time: Prolonged reaction times, even at the optimal temperature, can increase the formation of the dione (B5365651). Again, monitoring the reaction by TLC is essential to quench the reaction at the appropriate time. |
| Suboptimal Mixed Acid Composition | - Acid Ratio: The ratio of sulfuric acid to nitric acid can significantly impact the reaction's efficiency and selectivity. An excess of sulfuric acid is generally used to ensure the formation of the nitronium ion (NO₂⁺), the active electrophile. Experiment with slight variations in the acid ratio to optimize the yield for your specific setup. |
| Loss During Work-up | - Precipitation: The product is typically isolated by carefully pouring the reaction mixture onto ice. Ensure rapid and efficient stirring during this process to promote the formation of a filterable precipitate. - Neutralization: Subsequent neutralization should be carried out cautiously with a suitable base (e.g., ammonia (B1221849) or sodium carbonate) while keeping the solution cool to prevent degradation of the product. |
Problem 2: Presence of Significant Impurities in the Final Product
Even with a reasonable yield, the purity of the final product can be compromised by the co-precipitation of side products.
| Potential Cause | Suggested Solution |
| Co-precipitation of 1,10-phenanthroline-mono-N-oxide | - Purification: If N-oxide formation is unavoidable, purification by column chromatography on silica (B1680970) gel or alumina (B75360) can be effective. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (B128534) can be used to separate the more polar N-oxide from the desired product. |
| Co-precipitation of 1,10-phenanthroline-5,6-dione | - Recrystallization: The dione is often a colored impurity. Recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, can be an effective method for its removal. |
| Unreacted 1,10-phenanthroline | - Reaction Monitoring: Ensure the reaction has gone to completion by TLC before work-up. If starting material persists, consider extending the reaction time or slightly increasing the temperature, while being mindful of the risk of over-oxidation. |
| Formation of Tar-like Substances | - Temperature Control: The formation of dark, tarry materials is often a sign of decomposition due to excessive heat. Maintain strict temperature control throughout the reaction. - Purity of Reagents: Use high-purity starting materials and reagents to minimize polymerization and other side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the nitration of 1,10-phenanthroline?
A1: The two most significant side reactions are:
-
N-oxidation: The nitrogen atoms of the phenanthroline ring can be oxidized by nitric acid to form 1,10-phenanthroline-mono-N-oxide. Under more vigorous conditions, di-N-oxide formation is also possible. Strongly acidic conditions help to minimize this by protonating the nitrogen atoms.[1][2]
-
Over-oxidation: The desired this compound can be further oxidized under the reaction conditions to yield 1,10-phenanthroline-5,6-dione. This is often observed as a colored impurity in the final product.
Q2: How can I monitor the progress of the reaction to optimize the yield of this compound?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can visualize the consumption of the starting material and the formation of the product and side products. This allows you to determine the optimal time to stop the reaction, maximizing the yield of the desired product while minimizing the formation of byproducts.
Q3: What is the role of sulfuric acid in this reaction?
A3: Sulfuric acid serves two primary roles in the nitration of 1,10-phenanthroline. First, it acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid. Second, as a strong acid, it protonates the nitrogen atoms of the 1,10-phenanthroline ring. This deactivates the ring towards electrophilic attack but, more importantly, it protects the nitrogen atoms from being oxidized to N-oxides.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, this reaction involves the use of strong, corrosive acids and is conducted at high temperatures. It is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add reagents slowly and carefully, especially when adding the phenanthroline to the mixed acids, as the reaction is exothermic.
-
Quench the reaction by pouring the hot acid mixture onto ice with extreme caution to avoid splashing.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of N-oxides and 1,10-phenanthroline-5,6-dione.
Materials:
-
1,10-phenanthroline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ammonia solution (or Sodium Carbonate)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath and slowly add 1,10-phenanthroline in small portions with continuous stirring.
-
Once the phenanthroline has completely dissolved, slowly add concentrated nitric acid to the mixture while maintaining the temperature below 20°C.
-
After the addition is complete, slowly heat the reaction mixture to 160-170°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to about 100°C and carefully pour it onto a stirred slurry of crushed ice.
-
A yellow precipitate of this compound should form.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Carefully neutralize the filtrate with an ammonia solution or sodium carbonate to precipitate any remaining product.
-
Combine the precipitates and wash again with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if significant impurities are present.
Visualizations
To aid in understanding the reaction and troubleshooting process, the following diagrams have been generated.
Caption: Reaction pathways in the nitration of 1,10-phenanthroline.
Caption: Troubleshooting workflow for the nitration of 1,10-phenanthroline.
References
Optimizing reaction conditions for complexation with 5-Nitro-1,10-phenanthroline
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing and troubleshooting the synthesis of metal complexes using 5-Nitro-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as a ligand?
A1: this compound is a derivative of 1,10-phenanthroline (B135089), a bidentate chelating ligand known for forming stable complexes with a variety of metal ions. The nitro group (-NO₂) is an electron-withdrawing group, which can influence the electronic properties, stability, and reactivity of the resulting metal complex. These properties are valuable in applications such as catalysis, sensor development, and medicinal chemistry.
Q2: Which metal ions can form complexes with this compound?
A2: this compound can form stable complexes with numerous transition metal ions. Commonly studied examples include iron(II), ruthenium(II), copper(II), cobalt(II), nickel(II), and zinc(II).[1][2] The stoichiometry is often three ligands to one metal ion, forming an octahedral complex, such as [Fe(5-NO₂-phen)₃]²⁺.[3][4]
Q3: What are the typical solvents used for complexation reactions?
A3: The choice of solvent depends on the solubility of the metal salt and the ligand. Ethanol (B145695) is a frequently used solvent due to its ability to dissolve this compound and many common metal salts.[4][5] For specific applications or poorly soluble reagents, other polar solvents like methanol, dimethylformamide (DMF), or aqueous mixtures may be employed.[6][7]
Q4: How does pH affect the complexation process, particularly with Fe(II)?
A4: pH is a critical parameter for complex formation. For the well-studied iron(II) complex, formation is quantitative and the complex is stable over a wide pH range, typically between 2 and 9.[8][9] Outside this range, issues can arise. At low pH, the nitrogen atoms on the phenanthroline ring can become protonated, competing with the metal ion for the binding sites.[10] At high pH, the metal ion may precipitate as a hydroxide, preventing complex formation.[11] A buffer, such as sodium acetate, is often used to maintain the optimal pH.[9][10]
Q5: What is the role of a reducing agent in the synthesis of Fe(II) complexes?
A5: When starting with an iron(III) salt or if the iron(II) is at risk of oxidation by dissolved oxygen, a reducing agent is necessary to ensure the iron is in the +2 oxidation state for complexation.[9][10] Hydroxylamine (B1172632) hydrochloride is a commonly used reducing agent for this purpose.[9][10] The reaction is specific for Fe(II), which forms a stable, strongly colored complex.[12]
Troubleshooting Guide
Issue: Low or no yield of the desired metal complex.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Ensure the molar ratio of ligand to metal salt is correct. For many transition metals, a 3:1 ligand-to-metal ratio is required for tris-complexes like [M(5-NO₂-phen)₃]ⁿ⁺.[3][4] |
| Poor Reagent Solubility | The ligand or metal salt may not be fully dissolved. Try gentle heating or sonication to aid dissolution.[9] Consider switching to a solvent in which both components are more soluble, such as ethanol or DMF.[5][7] |
| Suboptimal pH | The pH of the reaction mixture may be outside the optimal range. For Fe(II) complexes, adjust the pH to between 3 and 9 using a buffer like sodium acetate.[8][10] |
| Oxidation of Metal Ion | For metal ions susceptible to oxidation (e.g., Fe(II) to Fe(III)), perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Add a suitable reducing agent like hydroxylamine hydrochloride.[9][10] |
| Precipitation of Metal Hydroxide | If the pH is too high, the metal ion may precipitate. Ensure the pH is controlled and not excessively basic.[11] |
Issue: The final product is an unexpected color or has an unusual UV-Vis spectrum.
| Potential Cause | Troubleshooting Step |
| Incomplete Complexation | The reaction may not have gone to completion. Try increasing the reaction time or temperature. Monitor the reaction using UV-Vis spectroscopy to observe the formation of the characteristic metal-ligand charge-transfer (MLCT) band. |
| Presence of Impurities | Impurities in the starting materials or solvent can lead to side reactions or the formation of undesired complexes. Ensure high-purity reagents and solvents are used.[6] |
| Incorrect Metal Oxidation State | The metal ion may be in the wrong oxidation state. For example, the Fe(III)-phenanthroline complex has a different (and much weaker) color than the intensely colored Fe(II) complex.[12] Ensure proper control of the metal's oxidation state. |
| Interference from Other Metal Ions | If the starting materials are not pure, other metal ions can compete for the ligand, forming different complexes with different spectroscopic properties.[4] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₇N₃O₂[5] |
| Molecular Weight | 225.20 g/mol [5] |
| Appearance | Yellow to orange crystalline solid[5] |
| Melting Point | 202-204 °C[5] |
| Solubility | Soluble in ethanol (50 mg/mL)[5] |
Table 2: Spectroscopic and Stability Data for Selected Metal-Phenanthroline Complexes (Note: Data is for the parent 1,10-phenanthroline ligand but provides a reference for the behavior of the 5-nitro derivative.)
| Metal Ion | Complex | λmax (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Log Stability Constants (log K) |
| Fe(II) | [Fe(phen)₃]²⁺ | 508 - 520[3][4][10] | 11,100[9] | K₁: 5.17, K₂: 10.0, K₃: 14.3 |
| Cu(II) | [Cu(phen)₃]²⁺ | ~272[8] | N/A | K₁: 9.00, K₂: 15.70, K₃: 20.80 |
| Ni(II) | [Ni(phen)₃]²⁺ | ~270[8] | N/A | K₁: 9.15, K₂: 15.80, K₃: 21.05 |
| Co(II) | [Co(phen)₃]²⁺ | ~270[8] | N/A | K₁: 7.95, K₂: 14.80, K₃: 20.45 |
Experimental Protocols
Protocol 1: Synthesis of Tris(this compound)iron(II) Perchlorate (B79767), --INVALID-LINK--₂
-
Reagent Preparation:
-
Prepare a solution of this compound (3 molar equivalents) in 95% ethanol.
-
Prepare a solution of Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) (1 molar equivalent) in deionized water.
-
-
Reaction:
-
In a round-bottom flask, add the ethanolic solution of this compound.
-
While stirring, slowly add the aqueous solution of the iron(II) salt. An intense red-orange color should develop immediately, indicating the formation of the ferroin-type complex.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complexation.
-
-
Precipitation and Isolation:
-
To the stirred solution, add a saturated aqueous solution of sodium perchlorate (NaClO₄) dropwise to precipitate the complex as its perchlorate salt.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
-
Purification:
-
Wash the collected solid with small portions of cold deionized water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product in a vacuum desiccator.
-
Protocol 2: Synthesis of a Ruthenium(II)-bis(bipyridine)(this compound) Complex
-
Precursor Synthesis:
-
Synthesize the precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, according to established literature methods.[13]
-
-
Ligand Exchange Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 molar equivalent) and this compound (1.1 molar equivalents) in a suitable solvent mixture, such as ethanol/water (3:1 v/v).
-
Reflux the mixture under an inert atmosphere (e.g., Argon) for 4-6 hours. The color of the solution should change, indicating ligand exchange.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Redissolve the crude product in a minimum amount of water.
-
Add a saturated aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) to precipitate the complex as the PF₆⁻ salt.
-
Collect the solid by vacuum filtration, wash with cold water and diethyl ether.
-
Further purification can be achieved by column chromatography on alumina (B75360) or silica (B1680970) gel if necessary.
-
Visualizations
Caption: General workflow for synthesizing metal complexes with this compound.
Caption: A decision tree for troubleshooting low yield in complexation reactions.
References
- 1. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. This compound ≥97%, crystalline | 4199-88-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 10. IronSpec [web.pdx.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Preventing degradation of 5-Nitro-1,10-phenanthroline during experiments
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Nitro-1,10-phenanthroline during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the optimal storage and handling conditions for this compound?
A: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, direct sunlight, and strong oxidizing agents.[1][2][3] Recommended storage is at room temperature, ideally below 15°C in a dark location.[4] Always handle the compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid skin and eye irritation.[1][3][5] Avoid generating dust during handling.[1][2]
Q2: My this compound powder, which should be light yellow, has a brownish or dark green tint. Is it degraded?
A: Not necessarily. The appearance of this compound can range from light yellow to brown or even dark green crystalline powder.[4] However, a significant color change from its initial state upon receipt may indicate contamination or degradation. If you observe a distinct change over time, especially when coupled with poor experimental results, degradation should be considered.
Q3: My solution of this compound in an organic solvent turned dark unexpectedly. What could be the cause?
A: This could be due to several factors:
-
Photodegradation: Exposure to UV or even strong visible light can cause degradation.[6][7] It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Presence of Reducing Agents: The nitro group on the phenanthroline ring is susceptible to reduction, which can lead to the formation of colored byproducts. Ensure all solvents and reagents are free from reducing impurities. The amino derivative, a potential reduction product, is known to be sensitive to oxidation.[8]
-
Reaction with Incompatible Solvents or Contaminants: While soluble in alcohol, benzene, and acetone, impurities within these solvents could trigger degradation.[2] Always use high-purity, anhydrous solvents when possible.
-
High pH: Basic conditions can sometimes promote side reactions with nitroaromatic compounds. Maintain appropriate pH control as dictated by your protocol.
Q4: I am synthesizing a metal complex (e.g., with Iron or Ruthenium) and the yield is consistently low. Could degradation of the this compound ligand be the issue?
A: Yes, ligand integrity is critical for successful complexation. If the this compound has degraded, it may not coordinate effectively with the metal center.
-
Verify Ligand Purity: Before starting the synthesis, verify the purity of your ligand using techniques like HPLC or check its melting point. The melting point should be in the range of 202-204°C.[9]
-
Control Reaction Atmosphere: Some complexation reactions, particularly with easily oxidized metal centers like Fe(II), are sensitive to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent both the oxidation of the metal and potential side reactions with the ligand.
-
Avoid Strong Oxidizing/Reducing Conditions: The synthesis procedure itself should not involve harsh oxidizing or reducing agents unless they are part of a specific, controlled transformation.[2] Hydrogen peroxide, for example, can cause profound destruction of the phenanthroline aromatic system in metal complexes.[10]
Quantitative Data Summary
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇N₃O₂ | [4][11] |
| Molecular Weight | 225.20 g/mol | [11] |
| Appearance | Light yellow to brown/dark green crystalline powder | [4][9] |
| Melting Point | 202-204 °C | [9] |
| Solubility | Soluble in alcohol, benzene, acetone | [2][4] |
| Storage Temperature | Room Temperature (Recommended <15°C, cool and dark) | [4] |
| CAS Number | 4199-88-6 | [4][11] |
Visual Guides
Troubleshooting Workflow for Degradation
The following diagram outlines a logical workflow to identify the potential cause of this compound degradation during an experiment.
Caption: Troubleshooting workflow for identifying degradation causes.
Key Degradation Pathways and Prevention
This diagram illustrates the primary chemical vulnerabilities of this compound and the corresponding preventative measures.
Caption: Degradation pathways and corresponding prevention methods.
Key Experimental Protocol: Synthesis of Tris(this compound)iron(II) Sulfate (B86663)
This protocol for synthesizing a common iron(II) complex highlights best practices for maintaining the stability of the this compound ligand.
Objective: To prepare [Fe(5-NO₂-phen)₃]SO₄, a colored metal complex, while minimizing ligand degradation.
Materials:
-
This compound (purity >98%)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ethanol (B145695) (95% or absolute), deoxygenated
-
Deionized water, deoxygenated
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare Ligand Solution:
-
In a round-bottom flask, dissolve three molar equivalents of this compound in a minimal amount of deoxygenated ethanol.
-
Wrap the flask in aluminum foil to protect the solution from light.
-
Gently warm the mixture if necessary to achieve full dissolution, but do not boil.
-
-
Prepare Iron(II) Solution:
-
In a separate flask, dissolve one molar equivalent of ferrous sulfate heptahydrate in deoxygenated deionized water.
-
Purge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which could oxidize the Fe(II) to Fe(III).
-
-
Complexation Reaction:
-
While maintaining a slow, positive pressure of inert gas, slowly add the iron(II) sulfate solution dropwise to the stirring this compound solution at room temperature.
-
A deep red color, characteristic of the tris(phenanthroline)iron(II) complex, should form immediately.[10][12]
-
Continue stirring the reaction mixture under an inert atmosphere and protected from light for at least one hour to ensure the reaction goes to completion.
-
-
Isolation and Purification (Example):
-
The product can often be precipitated by adding a suitable counter-ion or by carefully reducing the solvent volume under reduced pressure.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of cold, deoxygenated water or ethanol to remove unreacted starting materials.
-
Dry the final product in a desiccator under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the complex using techniques such as UV-Vis spectroscopy (to observe the metal-to-ligand charge-transfer band) and elemental analysis.
-
References
- 1. echemi.com [echemi.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. This compound 4199-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gfschemicals.com [info.gfschemicals.com]
- 9. This compound CAS#: 4199-88-6 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H7N3O2 | CID 72790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting fluorescence quenching in 5-Nitro-1,10-phenanthroline complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitro-1,10-phenanthroline and its metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorescence-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific issues you may encounter.
Q1: Why is the fluorescence of my this compound complex so weak or completely quenched?
A1: The inherent properties of the this compound ligand and several experimental factors can lead to low fluorescence intensity. The nitro group (-NO2) is a strong electron-withdrawing group, which can quench fluorescence through mechanisms like intersystem crossing.[1] This process promotes the transition from the excited singlet state (fluorescent) to a non-emissive triplet state.
-
Troubleshooting Steps:
-
Confirm Complex Formation: Ensure that the metal-ligand complex has formed as expected. Use techniques like UV-Vis absorption spectroscopy to look for shifts in the absorption bands corresponding to the ligand and the metal-to-ligand charge transfer (MLCT) bands.
-
Solvent Choice: The polarity of the solvent can significantly impact fluorescence. Non-polar solvents may lead to stronger fluorescence in some nitroaromatic compounds by suppressing the formation of twisted intramolecular charge transfer (TICT) states, which are often non-emissive.[1] Experiment with a range of solvents with varying polarities.
-
Degas Your Solvent: Dissolved oxygen is a well-known collisional quencher of fluorescence. Degassing your solvent by bubbling with an inert gas (e.g., nitrogen or argon) or using freeze-pump-thaw cycles can significantly enhance fluorescence intensity.
-
Check for Impurities: Impurities in your synthesized complex or solvent can act as quenchers. Ensure high purity of your materials through appropriate purification techniques like recrystallization or chromatography.
-
Q2: My Stern-Volmer plot for fluorescence quenching is non-linear. What does this indicate?
A2: A non-linear Stern-Volmer plot, typically showing an upward curvature, suggests that more than one quenching mechanism is occurring simultaneously.[2] This is often a combination of static and dynamic quenching.
-
Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state.[3][4] This reduces the concentration of fluorophores available for excitation.
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore is deactivated upon collision with a quencher molecule.[3][4]
-
Troubleshooting and Analysis:
-
Temperature-Dependent Studies: To distinguish between static and dynamic quenching, perform fluorescence measurements at different temperatures. Dynamic quenching is diffusion-controlled and its rate constant will increase with temperature, leading to more efficient quenching. In contrast, higher temperatures can decrease the stability of the ground-state complex in static quenching, leading to less efficient quenching.[5]
-
Lifetime Measurements: Fluorescence lifetime measurements are a definitive way to distinguish between the two mechanisms. Dynamic quenching reduces the fluorescence lifetime of the fluorophore, while static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[6]
-
Modified Stern-Volmer Equation: For combined quenching, a modified Stern-Volmer equation can be used to analyze the data and determine the static and dynamic quenching constants.
-
Q3: I am observing unexpected shifts in the emission wavelength of my complex. What could be the cause?
A3: Shifts in the emission wavelength (solvatochromism) are often related to changes in the solvent environment or pH.
-
Solvent Polarity: The excited state of a molecule is often more polar than its ground state. In polar solvents, the solvent molecules can reorient around the excited fluorophore, lowering its energy and resulting in a red-shift (shift to longer wavelengths) of the emission.[7] Conversely, a blue-shift may be observed in less polar solvents.
-
pH: The nitrogen atoms on the phenanthroline ring can be protonated at low pH. This can alter the electronic structure of the ligand and, consequently, the energy of the excited state, leading to shifts in the emission spectrum.[8] For instance, protonation can lead to the emergence of a new, red-shifted emission band.[8]
-
Troubleshooting Steps:
-
Control Solvent and pH: Ensure that the solvent and pH of your solutions are consistent across all experiments unless they are the variables being studied. Use buffered solutions to maintain a constant pH.
-
Systematic Study: To understand the effect of the environment on your complex, systematically vary the solvent polarity or pH and record the corresponding emission spectra. This can provide valuable information about the photophysical properties of your complex.
-
Q4: How can I be sure that the observed quenching is due to the intended quencher and not an artifact?
A4: It is crucial to perform control experiments to validate your quenching results.
-
Inner Filter Effect: High concentrations of the quencher (or the fluorophore itself) can lead to the absorption of either the excitation or emission light, a phenomenon known as the inner filter effect. This can mimic fluorescence quenching.
-
Control: Measure the UV-Vis absorption spectrum of your quencher at the concentrations used in the quenching experiment. If there is significant absorption at the excitation or emission wavelengths of your fluorophore, you may need to apply a correction factor to your fluorescence data or use more dilute solutions.
-
-
Blank Experiments: Run control experiments with the fluorophore in the absence of the quencher to establish a baseline fluorescence intensity. Also, run a blank with just the solvent and the quencher to ensure they do not contribute to the fluorescence signal.
Quantitative Photophysical Data
The following tables summarize key photophysical data for some this compound complexes. Note that these values can be sensitive to the experimental conditions (e.g., solvent, temperature).
Table 1: Photophysical Properties of Lanthanide this compound Complexes
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Eu(TTA)₃(5-NO₂-phen) | Ligand excitation | 612 | 36.0% | 458 µs | [9] |
| Sm(III) complexes with 5-NO₂-phen | Ligand excitation | 4G5/2 → 6HJ transitions | - | - | [10] |
| Eu(III) complexes with 5-NO₂-phen | Ligand excitation | Intense red emission | - | - | [10] |
TTA = 2-thenoyltrifluoroacetone
Table 2: Photophysical Properties of Transition Metal this compound Complexes
Data for transition metal complexes with this compound is sparse in the reviewed literature. Researchers are encouraged to perform their own photophysical characterizations.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II) this compound Complex
This protocol describes a general method for the synthesis of a [Ru(phen)₂(5-NO₂-phen)]²⁺ complex, a representative transition metal complex.
-
Materials: Ru(phen)₂Cl₂, this compound, ethanol (B145695), water, reflux apparatus, magnetic stirrer.
-
Procedure:
-
Dissolve Ru(phen)₂Cl₂ and a slight molar excess of this compound in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reflux the mixture with stirring for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Allow the solution to cool to room temperature.
-
Slowly add a saturated aqueous solution of a suitable counter-ion salt (e.g., KPF₆ or NH₄PF₆) to precipitate the complex.
-
Collect the precipitate by filtration, wash with cold water and then a small amount of diethyl ether.
-
Dry the product under vacuum.
-
Characterize the complex using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
-
Protocol 2: Fluorescence Quenching Study
This protocol outlines the steps for a typical fluorescence quenching experiment.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent this compound complex in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution). The concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Prepare a stock solution of the quencher at a high concentration.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a known volume of the fluorophore stock solution and dilute with the solvent to the final desired volume.
-
Record the fluorescence emission spectrum of this solution (this will be your I₀, the intensity in the absence of the quencher).
-
Make successive additions of small aliquots of the concentrated quencher stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensities for dilution by multiplying the measured intensity by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the total volume of quencher solution added.
-
Plot the ratio of the initial fluorescence intensity to the intensity after each addition (I₀/I) against the concentration of the quencher ([Q]).
-
Analyze the resulting Stern-Volmer plot to determine the quenching constant (Ksv).
-
Visualizing Quenching Mechanisms and Workflows
Diagram 1: General Troubleshooting Workflow for Low Fluorescence
Caption: A logical workflow for troubleshooting unexpectedly low fluorescence in experiments with this compound complexes.
Diagram 2: Distinguishing Static vs. Dynamic Quenching
Caption: Experimental approaches to differentiate between static and dynamic fluorescence quenching mechanisms.
Diagram 3: Photoinduced Electron Transfer (PET) Quenching Mechanism
Caption: A simplified representation of fluorescence quenching by photoinduced electron transfer (PET).
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Photophysical properties of three coordinated copper(i) complexes bearing 1,10-phenanthroline and a monodentate phosphine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Static quenching upon adduct formation: a treatment without shortcuts and approximations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00422K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Assay Sensitivity with 5-Nitro-1,10-phenanthroline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Nitro-1,10-phenanthroline to enhance the sensitivity of various assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance assay sensitivity?
A1: this compound is a heterocyclic organic compound, a derivative of 1,10-phenanthroline (B135089). It functions as a chelating agent, forming stable, often colored, complexes with metal ions. The nitro group (-NO2) is an electron-withdrawing group that can influence the electronic properties and stability of the metal complex, leading to enhanced molar absorptivity and, consequently, increased sensitivity in colorimetric assays.[1] It can also act as a redox mediator in enzyme-based biosensors, facilitating electron transfer and amplifying the analytical signal.[2]
Q2: In which types of assays can this compound be used?
A2: this compound and its derivatives are primarily used in:
-
Colorimetric assays for metal ion quantification: Particularly for the determination of iron(II), where it forms a stable, intensely colored complex.[1][3]
-
Enzyme-based biosensors: It can act as a redox mediator for enzymes like glucose oxidase, enhancing the sensitivity of glucose detection.[4][5]
-
Antimicrobial and anticancer research: Its metal complexes have shown biological activity, making it a tool in the development of therapeutic agents and related screening assays.[6]
Q3: What are the optimal storage conditions for this compound and its solutions?
A3: this compound is typically a crystalline solid and should be stored in a cool, dry place, protected from light.[7] For solutions, it is recommended to prepare them fresh. If storage is necessary, they should be kept at low temperatures (e.g., 4°C) and protected from light to minimize degradation. The stability of the iron(II) complex with phenanthroline derivatives is generally good, but can be influenced by the sample matrix and pH.[8]
Q4: What are the key parameters to optimize when developing an assay with this compound?
A4: Key parameters to optimize include:
-
pH: The formation of the metal complex is highly pH-dependent. An optimal pH ensures complete complexation and stable color development.
-
Reagent concentration: The concentration of this compound should be in sufficient excess to ensure all the analyte is complexed.
-
Reaction time and temperature: These parameters should be optimized to ensure the reaction goes to completion and the resulting complex is stable.
-
Wavelength of measurement: The absorbance should be measured at the wavelength of maximum absorbance (λmax) of the complex to ensure the highest sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal | Reagent contamination or non-specific binding. | Use high-purity reagents and deionized water. Ensure all glassware is thoroughly cleaned. Optimize blocking steps if applicable (e.g., in ELISA-like formats). |
| Insufficient washing steps. | Increase the number and rigor of washing steps to remove unbound reagents. | |
| Low or No Signal | Incorrect pH of the reaction buffer. | Verify and adjust the pH of the buffer to the optimal range for complex formation. |
| Degradation of this compound solution. | Prepare fresh solutions of this compound before each experiment. | |
| Presence of interfering substances. | See the "Potential Interferences" section below. Consider sample pre-treatment steps like dilution or extraction. | |
| Insufficient concentration of the reagent. | Increase the concentration of this compound to ensure it is in excess. | |
| Inconsistent or Non-Reproducible Results | Fluctuation in temperature or incubation time. | Precisely control the temperature and incubation times for all samples and standards. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery. | |
| Instability of the colored complex. | Measure the absorbance within the time window where the complex is known to be stable. | |
| Precipitate Formation | Low solubility of the complex or reagent. | Ensure all components are fully dissolved before mixing. Adjusting the solvent composition (e.g., adding a small amount of ethanol) might help if compatible with the assay. |
| High concentrations of interfering ions. | Dilute the sample or use masking agents to sequester interfering ions. |
Data Presentation
Table 1: Comparison of Assay Sensitivity for Iron(II) Determination
| Parameter | 1,10-Phenanthroline | 5-Nitro-6-amino-1,10-phenanthroline (a derivative) |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | ~11,000 | Higher than 1,10-phenanthroline (specific value not available in searched documents, but implied to be more sensitive) |
| Limit of Detection (LOD) | Dependent on the specific method, typically in the low µg/mL range. | 0.1 µg/mL[1] |
| Wavelength of Max. Absorbance (λmax) | 510 nm[9] | 520 nm[3] |
| Optimal pH Range | 2 - 9[10] | Acidic medium (pH not specified)[3] |
Note: The data for the nitro-substituted phenanthroline is for a closely related derivative (5-nitro-6-amino-1,10-phenanthroline) as specific quantitative data for this compound in a direct comparison was not available in the search results. The trend of increased sensitivity with nitro-substitution is generally expected.
Experimental Protocols
Protocol 1: Colorimetric Determination of Iron(II) using a Phenanthroline Derivative
This protocol is adapted from a method for determining Iron(II) using a phenanthroline derivative and can be used as a starting point for assays with this compound.[3]
Materials:
-
Standard Iron(II) solution (e.g., from ferrous ammonium (B1175870) sulfate)
-
This compound solution (prepare fresh in ethanol (B145695) or water)
-
Reducing agent solution (e.g., hydroxylamine (B1172632) hydrochloride) if determining total iron
-
Buffer solution (e.g., acetate (B1210297) buffer) to maintain optimal pH
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard iron(II) solutions of known concentrations.
-
To each standard, add the reducing agent (if necessary) followed by the this compound solution and the buffer.
-
Allow the color to develop for a specified time at a controlled temperature.
-
Measure the absorbance of each standard at the λmax of the iron(II)-5-Nitro-1,10-phenanthroline complex.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Treat the unknown sample in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the iron concentration in the sample using the calibration curve.
-
Potential Interferences:
Several metal ions can interfere with the determination of iron using phenanthroline derivatives by forming their own complexes. These include Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Al(III).[3] The extent of interference depends on the concentration of these ions. Masking agents or pH adjustment can sometimes be used to minimize these interferences.
Protocol 2: Development of a Glucose Biosensor using a Phenanthroline-based Mediator
This protocol outlines the general steps for constructing a glucose biosensor using a phenanthroline derivative as a redox mediator.[4][5]
Materials:
-
Working electrode (e.g., glassy carbon electrode)
-
This compound
-
Glucose oxidase (GOx)
-
Cross-linking agent (e.g., glutaraldehyde) and a protein like bovine serum albumin (BSA)
-
Phosphate buffer solution (PBS)
-
Electrochemical workstation
Procedure:
-
Electrode Modification:
-
The this compound mediator can be immobilized on the electrode surface, for example, through electropolymerization.
-
-
Enzyme Immobilization:
-
A solution containing glucose oxidase, BSA, and glutaraldehyde (B144438) is prepared.
-
A small volume of this solution is cast onto the mediator-modified electrode surface and allowed to dry, forming a cross-linked enzyme layer.
-
-
Electrochemical Measurement:
-
The biosensor is immersed in a PBS solution.
-
A constant potential is applied to the electrode.
-
Upon addition of glucose, the enzyme catalyzes its oxidation, and the mediator facilitates the transfer of electrons to the electrode, generating a current that is proportional to the glucose concentration.
-
Mandatory Visualizations
Caption: Logical workflow for optimizing a colorimetric assay using this compound.
Caption: Experimental workflow for the fabrication and optimization of a biosensor.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Optimization of a Glucose Biosensor Based on Tris [5-amino-1,10-Phenanthroline]Iron(II) Polymer Films | Brown | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 4199-88-6 | TCI AMERICA [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
Best practices for handling and storage of 5-Nitro-1,10-phenanthroline
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of 5-Nitro-1,10-phenanthroline, along with troubleshooting guides and frequently asked questions (FAQs) for its application in common laboratory experiments.
I. Handling and Storage
Proper handling and storage of this compound are crucial for ensuring user safety and maintaining the integrity of the compound for experimental use.
Safety Precautions and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Always handle this compound in a well-ventilated area or under a chemical fume hood. [2]
| Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
Storage Recommendations
To ensure the stability and longevity of this compound, adhere to the following storage conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[2] Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability, especially for solutions.[3] |
| Container | Keep the container tightly closed to prevent moisture absorption and contamination.[2] |
| Incompatible Materials | Store away from strong oxidizing agents. |
| Solutions | Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.[4] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3] |
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice if irritation persists.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
II. Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the use of this compound in various experimental applications.
A. General Solubility and Solution Preparation
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound has low solubility in water. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6] This stock solution can then be diluted to the final working concentration in your aqueous buffer. Be aware that adding a high concentration of the organic stock to the aqueous buffer may still cause precipitation. It is advisable to add the stock solution while vortexing the buffer to ensure rapid mixing.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it in my cell culture medium.
A2: This is a common issue with hydrophobic compounds. To mitigate this, you can try the following:
-
Use a lower final concentration: The final concentration of this compound in your medium may be exceeding its solubility limit.
-
Increase the serum concentration: If your experimental design allows, a higher percentage of serum in the cell culture medium can sometimes help to solubilize hydrophobic compounds.
-
Sonication: Gentle sonication of the final diluted solution can sometimes help to redissolve fine precipitates.[6]
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed medium can sometimes improve solubility.
Q3: How stable is this compound in a DMSO stock solution?
A3: When stored properly at -20°C or -80°C and protected from light, DMSO stock solutions of this compound can be stable for several months.[4] However, it is best practice to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles by storing the stock solution in small aliquots.
B. Spectrophotometric Determination of Iron
Q4: I am using this compound for the spectrophotometric determination of iron, but my absorbance readings are inconsistent.
A4: Inconsistent absorbance readings in this assay can be due to several factors:
-
pH of the solution: The formation of the iron(II)-phenanthroline complex is pH-dependent. Ensure that the pH of your solution is within the optimal range (typically between 2 and 9) by using a suitable buffer, such as sodium acetate (B1210297).[7]
-
Incomplete reduction of Iron(III): This assay measures iron(II). If your sample contains iron(III), it must first be reduced to iron(II). Ensure that you have added a sufficient amount of a reducing agent, such as hydroxylamine (B1172632) hydrochloride, and allowed enough time for the reduction to complete before adding the this compound.[7]
-
Insufficient color development time: The complex formation and color development may take some time. Allow for a sufficient and consistent incubation period (e.g., 10-15 minutes) after adding all reagents before taking absorbance measurements.[8]
-
Interfering ions: The presence of other metal ions can potentially interfere with the assay.[6]
Q5: The color of my iron-phenanthroline complex seems to fade over time.
A5: While the iron(II)-phenanthroline complex is generally stable, fading can occur under certain conditions.[7] This could be due to the oxidation of the iron(II) back to iron(III). Ensure that your reducing agent is fresh and added in sufficient quantity. Also, protect your solutions from strong light, which can sometimes accelerate degradation.
C. Cell Viability (MTT) Assays
Q6: I am performing an MTT assay to determine the cytotoxicity of this compound, but my results are not reproducible.
A6: Reproducibility issues in MTT assays are common and can be addressed by considering the following:
-
Cell seeding density: Ensure that you are using a consistent and optimal cell seeding density. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and altered metabolic activity, affecting the results.
-
Compound precipitation: As mentioned in the solubility section, this compound may precipitate in the cell culture medium. Visually inspect your wells under a microscope for any signs of precipitation.
-
Incubation time: The incubation time with both the compound and the MTT reagent should be consistent across all plates and experiments.
-
Incomplete formazan (B1609692) solubilization: After the incubation with MTT, the resulting formazan crystals must be fully dissolved before reading the absorbance. Ensure thorough mixing and allow sufficient time for the solubilization solution (e.g., DMSO or a specialized detergent) to work.
Q7: I am observing an increase in absorbance at higher concentrations of this compound in my MTT assay, which is the opposite of what I expect for a cytotoxic compound.
A7: This can be a result of assay interference. Some compounds can chemically reduce the MTT reagent to formazan, leading to a false-positive signal that appears as increased cell viability. To test for this, set up control wells containing the compound in cell-free medium with the MTT reagent and measure the absorbance. If a color change is observed, it indicates direct reduction of MTT by your compound. In such cases, an alternative cell viability assay that does not rely on tetrazolium reduction (e.g., a resazurin-based assay or a crystal violet assay) should be considered.
D. Synthesis of Metal Complexes
Q8: I am trying to synthesize a metal complex with this compound as a ligand, but I am getting a low yield or no product.
A8: Low yields in metal complex synthesis can be due to several factors:
-
Purity of reactants: Ensure that your starting materials (the metal salt and this compound) are pure and dry.
-
Solvent choice: The solubility of both the ligand and the metal salt in the chosen solvent is critical. If either reactant is not fully dissolved, the reaction will be slow or incomplete. You may need to experiment with different solvents or solvent mixtures.
-
Reaction conditions: The reaction temperature and time may need to be optimized. Some complexation reactions are slow and may require heating or extended reaction times.
-
Stoichiometry: Ensure that you are using the correct molar ratio of the metal salt to the ligand.
Q9: The metal complex I have synthesized is insoluble. How can I purify and characterize it?
A9: Insoluble products are a common challenge. Here are some suggestions:
-
Purification: If the impurities are soluble in a particular solvent in which your complex is not, you can wash the crude product with that solvent.
-
Characterization: For an insoluble product, characterization by solution-based techniques like NMR may not be possible. You may need to rely on solid-state characterization techniques such as elemental analysis, infrared (IR) spectroscopy, or X-ray powder diffraction.
-
Improving Solubility: To improve solubility for future syntheses, you could consider modifying the ligand to include solubilizing groups or using a different counter-ion for the metal salt.
III. Experimental Protocols
A. Spectrophotometric Determination of Iron(II)
This protocol is adapted for the use of this compound as the chromogenic agent.
1. Reagents:
-
Standard Iron(II) solution (e.g., prepared from ferrous ammonium (B1175870) sulfate)
-
This compound solution (e.g., 0.1% w/v in 50% ethanol)
-
Hydroxylamine hydrochloride solution (e.g., 10% w/v in water)
-
Sodium acetate buffer solution (e.g., 1 M)
-
Deionized water
2. Procedure:
-
Prepare a series of standard solutions of iron(II) by diluting the stock solution to known concentrations.
-
To a set of volumetric flasks, add an aliquot of each standard solution and your unknown sample. Include a blank containing only deionized water.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and mix. Allow the solutions to stand for 10 minutes to ensure complete reduction of any Fe(III) to Fe(II).[7]
-
Add 2 mL of the this compound solution to each flask and mix.
-
Add 5 mL of the sodium acetate buffer to each flask and dilute to the mark with deionized water. Mix thoroughly.
-
Allow the solutions to stand for 15 minutes for full color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron(II)-5-Nitro-1,10-phenanthroline complex (around 510 nm) using a spectrophotometer, with the blank solution as the reference.
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of iron(II) in your unknown sample from the calibration curve.
B. Cell Viability (MTT) Assay for Cytotoxicity of this compound
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell number and incubation times may be required for specific cell lines.
1. Reagents and Materials:
-
Cell line of interest in appropriate culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the MTT-containing medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
IV. Signaling Pathways and Workflows
A. Apoptosis Induction via the Intrinsic Pathway
Phenanthroline derivatives have been shown to induce apoptosis in cancer cells, often through the intrinsic or mitochondrial pathway. This pathway involves the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).
Caption: Intrinsic apoptosis pathway induced by this compound.
B. Experimental Workflow for Metal Complex Synthesis
The following diagram illustrates a general workflow for the synthesis and characterization of a metal complex using this compound as a ligand.
Caption: General workflow for metal complex synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. edu.rsc.org [edu.rsc.org]
Validation & Comparative
A Comparative Guide to 5-Nitro-1,10-phenanthroline and Other Phenanthroline Derivatives for Researchers and Drug Development Professionals
In the landscape of drug discovery and chemical research, 1,10-phenanthroline (B135089) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, ranging from catalysis to anticancer and antimicrobial agents. This guide provides an objective comparison of 5-Nitro-1,10-phenanthroline with other notable phenanthroline derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of appropriate compounds for specific applications.
Overview of this compound
This compound is a derivative of 1,10-phenanthroline characterized by the presence of a nitro group at the 5th position of the phenanthroline ring. This electron-withdrawing group significantly influences the electronic properties of the molecule, enhancing its coordinating capabilities and modulating its biological activity.[1] It is recognized for its use as a coordination compound and as an ancillary ligand in coordination chemistry.[1]
Comparative Analysis of Biological Activity
The biological activities of phenanthroline derivatives are a key area of interest, with applications in anticancer and antimicrobial research. The introduction of different functional groups onto the phenanthroline scaffold allows for the fine-tuning of these properties.
Anticancer Activity
The cytotoxic effects of this compound and its metal complexes have been evaluated against various cancer cell lines. While specific IC50 values for the free ligand are not extensively reported in direct comparative studies, platinum chelates of 5-substituted phenanthrolines, including the 5-nitro derivative, have been tested for cytotoxicity against L1210 murine leukemia cells.[2][3] These studies revealed that despite similar DNA-binding affinities, the cytotoxicity of these compounds varied widely.[2][3]
For comparison, other phenanthroline derivatives have demonstrated significant anticancer activity. For instance, a palladium(II) complex of 5-amino-1,10-phenanthroline, Pd(5-NH2-phen)2(NO3)2, showed a notable increase in the mean survival time of hamsters with a myeloid subcutaneous tumor.[4] In contrast, the Pd(II) complex of the parent 1,10-phenanthroline did not exhibit any antitumor activity in the same study.[4] This highlights the critical role of the substituent in determining the biological efficacy.
Below is a summary of the reported anticancer activities of various phenanthroline derivatives.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Pd(5-NH2-phen)2(NO3)2 | Myeloid subcutaneous tumor (in vivo) | - (Increased survival time by 1.65x) | [4] |
| [Cu(phen)2(mal)]·2H2O | A-498 (kidney carcinoma) | 3.5 | [5] |
| [Cu(phen)2(mal)]·2H2O | Hep-G2 (liver carcinoma) | 4.2 | [5] |
| [Mn(phen)2(mal)]·2H2O | A-498 (kidney carcinoma) | 8.9 | [5] |
| [Mn(phen)2(mal)]·2H2O | Hep-G2 (liver carcinoma) | 10.1 | [5] |
| [Ag2(phen)3(mal)]·2H2O | A-498 (kidney carcinoma) | 1.5 | [5] |
| [Ag2(phen)3(mal)]·2H2O | Hep-G2 (liver carcinoma) | 2.1 | [5] |
| Cisplatin | A-498 (kidney carcinoma) | 27.5 | [5] |
| Cisplatin | Hep-G2 (liver carcinoma) | 18.5 | [5] |
| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) | SiHa (cervical cancer) | 16.43 | [6] |
| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) | Cal27 (tongue cancer) | 50.98 | [6] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity
Phenanthroline derivatives are also known for their potent antimicrobial properties. The mechanism of action often involves the chelation of essential metal ions, leading to the disruption of microbial metabolic processes. A study on the antimicrobial activity of 1,10-phenanthroline and its metal complexes against multidrug-resistant clinical isolates demonstrated that complexes incorporating the phenanthroline ligand exhibited the highest level of antibacterial activity compared to their simple metal salt precursors.[7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1,10-phenanthroline and one of its metal complexes against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,10-phenanthroline | E. coli (ATCC 25922) | 128 | |
| 1,10-phenanthroline | P. aeruginosa (ATCC 27853) | 256 | |
| 1,10-phenanthroline | S. aureus (ATCC 29213) | 64 | |
| [Cu(phen)(mal)] | E. coli (ATCC 25922) | 16 | |
| [Cu(phen)(mal)] | P. aeruginosa (ATCC 27853) | 32 | |
| [Cu(phen)(mal)] | S. aureus (ATCC 29213) | 8 |
Note: The data presented is compiled from a single study, allowing for a more direct comparison.
Performance in Catalysis
The rigid, planar structure and strong coordinating ability of the 1,10-phenanthroline scaffold make it an excellent ligand for various catalytic applications. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents, which in turn affects the catalytic activity and selectivity of the corresponding metal complexes.
In the context of iron-catalyzed alkene hydrosilylation, the 1,10-phenanthroline scaffold was found to be critical for the observed reactivity.[8] An iron catalyst with a 2,2'-bipyridine (B1663995) scaffold was completely inactive under the same reaction conditions.[8] Furthermore, modifying the phenanthroline ligand with bulky aryl groups at the 2 and 9 positions significantly influenced the catalyst's performance, with a 2,4,6-isopropylphenyl substituted ligand providing the best results in terms of conversion and yield.[8]
The following table compares the catalytic performance of different iron complexes with phenanthroline-based ligands in the hydrosilylation of β-methyl styrene.
| Catalyst (Ligand) | Conversion (%) | Yield (%) | Reference |
| Fe complex with 2,9-diphenyl-1,10-phenanthroline | >95 | 85 | [8] |
| Fe complex with 2,9-di(2-methylphenyl)-1,10-phenanthroline | >95 | 88 | [8] |
| Fe complex with 2,9-di(2,6-dimethylphenyl)-1,10-phenanthroline | >95 | 90 | [8] |
| Fe complex with 2,9-di(2,4,6-trimethylphenyl)-1,10-phenanthroline | >95 | 90 | [8] |
| Fe complex with 2,9-di(2,4,6-triisopropylphenyl)-1,10-phenanthroline | >95 | 91 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of phenanthroline derivatives.
Determination of Anticancer Activity (IC50) using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-498, Hep-G2) in a 96-well plate at a density of 1 × 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds (e.g., this compound, other derivatives, and metal complexes) in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate the plates for another 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][9]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for MIC determination.
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus, E. coli). Suspend the colonies in a sterile tube containing saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10]
-
Plate Preparation: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column. In the first column, add 100 µL of the highest concentration of the test compound.[10]
-
Serial Dilution: Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This creates a range of concentrations.[10]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 100 µL and the final inoculum concentration to 5 x 10^5 CFU/mL. Column 11 serves as a growth control (no drug), and column 12 is a sterility control (no bacteria).[10]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism as detected by the unaided eye (i.e., the first well that appears clear).[10]
Visualizing Molecular Interactions and Experimental Workflows
To better understand the relationships and processes involved in the study of phenanthroline derivatives, the following diagrams have been generated using Graphviz.
Workflow for determining the anticancer activity of phenanthroline derivatives.
Proposed signaling pathways for the anticancer action of phenanthroline derivatives.
Conclusion
This compound, with its distinct electronic properties, serves as a valuable compound in coordination chemistry and as a precursor for other functionalized derivatives. When comparing its biological activity to other phenanthroline derivatives, it is evident that the nature and position of the substituent on the phenanthroline ring are paramount in determining the compound's efficacy. While direct, large-scale comparative studies are limited, the available data suggests that amino-substituted and metal-complexed phenanthrolines often exhibit enhanced anticancer and antimicrobial activities. In the realm of catalysis, steric hindrance introduced by bulky substituents at the 2 and 9 positions of the phenanthroline ligand has been shown to significantly improve catalytic performance.
This guide provides a foundational comparison based on currently available literature. Researchers and drug development professionals are encouraged to consider the specific requirements of their application and to conduct further targeted studies to identify the optimal phenanthroline derivative for their needs. The provided experimental protocols offer a starting point for such in-house evaluations.
References
- 1. scilit.com [scilit.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound = 97 , crystalline 4199-88-6 [sigmaaldrich.com]
- 4. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Cytotoxicity of 5-Nitro-1,10-phenanthroline Metal Complexes: A Guide for Researchers
A detailed analysis of the cytotoxic potential of metal complexes incorporating the 5-Nitro-1,10-phenanthroline ligand, offering a comparative overview for researchers and drug development professionals in oncology.
The strategic design of metal-based anticancer agents continues to be a focal point in the quest for more effective and selective cancer therapies. Among the myriad of organic molecules utilized as ligands, 1,10-phenanthroline (B135089) and its derivatives have garnered significant attention due to their unique properties. The rigid, planar structure of the phenanthroline scaffold allows for effective intercalation with DNA, a primary target for many chemotherapeutic drugs. Furthermore, the nitrogen donor atoms in the phenanthroline ring system form stable complexes with a variety of transition metals, including copper, ruthenium, zinc, gold, and platinum. The introduction of a nitro group at the 5-position of the phenanthroline ring can further modulate the electronic properties and biological activity of the resulting metal complexes, potentially enhancing their cytotoxic effects and selectivity towards cancer cells. This guide provides a comparative analysis of the cytotoxic performance of various this compound metal complexes, supported by available experimental data.
Performance Comparison of this compound Metal Complexes
The cytotoxic efficacy of metal complexes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates a higher cytotoxic potency. The available data for this compound metal complexes, while not exhaustive, provides valuable insights into their potential as anticancer agents.
A notable study on binuclear copper(II) furancarboxylate complexes incorporating this compound (Nphen) has demonstrated significant cytotoxic activity against the human ovarian adenocarcinoma cell line, SKOV3.[1][2][3] The complexes, [Cu₂(Fur)₄(Nphen)₂]·H₂O (Complex I) and [Cu₂(Nfur)₄(Nphen)₂] (Complex II), exhibited potent cytotoxicity with IC50 values of 1.8 µM and 1.2 µM, respectively, against SKOV3 cells.[1] Importantly, these complexes showed a degree of selectivity for cancer cells over normal cells, with higher IC50 values of 10.5 µM and 12.3 µM, respectively, against human dermal fibroblasts (HDF).[1]
While comprehensive comparative data for other metal complexes of this compound is still emerging, the broader class of phenanthroline metal complexes has shown considerable promise. For instance, various copper(II), ruthenium(II), zinc(II), gold(III), and platinum(II) complexes of 1,10-phenanthroline and its other derivatives have demonstrated potent cytotoxic activities against a range of cancer cell lines, often exceeding the efficacy of the clinically used drug, cisplatin.[4][5][6][7][8][9][10][11] These findings underscore the potential of the this compound scaffold to yield highly active anticancer compounds when coordinated with different metal centers.
| Complex | Metal | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) |
| [Cu₂(Fur)₄(5-NO₂-phen)₂]·H₂O (Complex I) | Copper | SKOV3 | 1.8 | HDF | 10.5 |
| [Cu₂(Nfur)₄(5-NO₂-phen)₂] (Complex II) | Copper | SKOV3 | 1.2 | HDF | 12.3 |
| Data for other metal complexes to be added as available. |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound metal complexes.
Experimental Protocols
The evaluation of the cytotoxic activity of these metal complexes involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments typically cited in such studies.
Cell Culture and Maintenance
Human cancer cell lines (e.g., SKOV3, A549, MCF-7) and normal cell lines (e.g., HDF, BEAS-2B) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The metal complexes are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then diluted to various concentrations in the cell culture medium. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[12][13][14] Cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 100-200 µL of a solubilizing agent, such as DMSO or a solution of isopropanol (B130326) with a small amount of acid.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Death Assays
To understand the mechanism of cell death induced by the metal complexes, various assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis as a characteristic "DNA ladder."
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. When viewed under a fluorescence microscope, apoptotic cells stained with DAPI exhibit condensed chromatin and fragmented nuclei.
Signaling Pathways and Mechanistic Insights
The cytotoxic effects of 1,10-phenanthroline metal complexes are often attributed to their ability to induce cellular damage through various mechanisms, including DNA damage, production of reactive oxygen species (ROS), and inhibition of key cellular enzymes.
DNA Damage Pathway: Many metal complexes, particularly those with planar phenanthroline ligands, can intercalate into the DNA double helix, leading to structural distortions that interfere with DNA replication and transcription. This can trigger the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: Some transition metal complexes can participate in redox cycling reactions within the cell, leading to the generation of ROS such as superoxide (B77818) anions and hydroxyl radicals. Excessive ROS production can cause oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, and ultimately triggering apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A photoactivatable Ru (II) complex bearing 2,9-diphenyl-1,10-phenanthroline: A potent chemotherapeutic drug inducing apoptosis in triple negative human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cytotoxicity and effects of 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives on some immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for Iron Determination Using 5-Nitro-1,10-phenanthroline and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated spectrophotometric method using 5-Nitro-1,10-phenanthroline for the determination of iron with other common chromogenic reagents. The information presented is intended to assist researchers in selecting the most suitable method for their specific analytical needs, particularly in the context of pharmaceutical and drug development applications where accuracy and reliability are paramount.
Introduction to Spectrophotometric Analysis of Iron
Spectrophotometry is a widely used analytical technique for the quantitative determination of various substances, including metal ions like iron. The method relies on the principle that a substance absorbs light at a specific wavelength. For analytes that do not absorb light in a convenient wavelength range or have low molar absorptivity, chromogenic reagents are employed to form a colored complex with the analyte. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured using a spectrophotometer.
The choice of chromogenic reagent is critical and depends on factors such as sensitivity, selectivity, stability of the complex, and the analytical matrix. This guide focuses on the validation of the spectrophotometric method using this compound and compares its performance with established alternatives like 1,10-phenanthroline (B135089), Ferrozine (B1204870), and Thiocyanate.
Comparison of Spectrophotometric Methods
The following tables summarize the key validation parameters for different spectrophotometric methods for iron determination, providing a basis for objective comparison.
Table 1: Performance Characteristics of Chromogenic Reagents for Iron(II) Determination
| Parameter | 5-Nitro-6-amino-1,10-phenanthroline | 1,10-phenanthroline | Ferrozine |
| Wavelength of Max. Absorbance (λmax) | 520 nm[1] | ~510 nm[1][2] | 562 nm |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 13,900[3] | 11,100[2] | 27,900 |
| Linearity Range | 0.1 - 4.0 µg/mL[3] | 1 - 30 mg/L | 0.5 - 6 µg/mL[4] |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 mg/L | 0.012 µg/mL[4] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | 2% (n=10)[5] | 0.3%[4] |
| Key Advantages | Higher molar absorptivity than 1,10-phenanthroline. | Well-established, stable complex.[2] | High sensitivity, water-soluble complex. |
| Key Disadvantages | Longer reaction time (210 min).[1] | Potential for interference from other metal ions. | Slower iron reduction rate in the presence of some matrices. |
Table 2: Performance Characteristics of Chromogenic Reagents for Iron(III) Determination
| Parameter | Thiocyanate |
| Wavelength of Max. Absorbance (λmax) | ~480 nm |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.88 x 10⁴ |
| Linearity Range | 5 x 10⁻⁷ to 8 x 10⁻⁵ mol/L |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
| Key Advantages | Simple and rapid method. |
| Key Disadvantages | Complex can be unstable in aqueous phase, requiring stabilizers. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the spectrophotometric determination of iron using this compound and a common alternative.
Protocol 1: Determination of Iron(II) using this compound
This protocol is based on the formation of a colored complex between Fe(II) and 5-Nitro-6-amino-1,10-phenanthroline (NAF).
1. Reagents and Solutions:
-
Standard Iron(II) solution (e.g., prepared from ferrous ammonium (B1175870) sulfate)
-
5-Nitro-6-amino-1,10-phenanthroline (NAF) solution in ethanol
-
Hydroxylamine (B1172632) hydrochloride solution (to reduce Fe(III) to Fe(II))
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4)[3]
2. Procedure:
-
To a series of volumetric flasks, add increasing volumes of the standard Iron(II) solution to prepare a calibration curve.
-
To each flask, add the hydroxylamine hydrochloride solution to ensure all iron is in the Fe(II) state.
-
Add the buffer solution to maintain the optimal pH.
-
Add a specific volume of the NAF solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for the optimal time (e.g., 210 minutes at 20°C) for full color development.[1]
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (520 nm) against a reagent blank.[1]
-
Prepare a calibration curve by plotting absorbance versus the concentration of the iron standards.
-
Prepare the unknown sample in the same manner and measure its absorbance.
-
Determine the concentration of iron in the unknown sample from the calibration curve.
Protocol 2: Determination of Total Iron using 1,10-phenanthroline
This is a widely used standard method for total iron determination.
1. Reagents and Solutions:
-
Standard Iron solution (e.g., prepared from ferrous ammonium sulfate)
-
1,10-phenanthroline solution
-
Hydroxylamine hydrochloride solution
-
Sodium acetate solution
2. Procedure:
-
Pipette known volumes of the standard iron solution into a series of 100 mL volumetric flasks.
-
To each flask, add 1 mL of hydroxylamine solution and 10 mL of 1,10-phenanthroline solution.[6]
-
Add 8 mL of sodium acetate solution to each flask to adjust the pH.[6]
-
Dilute to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for the color to develop fully.[6]
-
Measure the absorbance of each solution at approximately 510 nm against a reagent blank.
-
Construct a calibration curve of absorbance versus iron concentration.
-
Process the unknown sample in the same way and determine its iron concentration from the calibration curve.
Visualizing the Process
Diagrams can provide a clearer understanding of the experimental workflow and the underlying chemical principles.
Caption: General experimental workflow for spectrophotometric iron determination.
References
- 1. linear.es [linear.es]
- 2. Spectrophotometric determination of iron and cobalt with Ferrozine and dithizone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of iron with ferrozine by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
Comparative study of the stability of different phenanthroline-metal complexes
A comparative analysis of the stability of various metal complexes with 1,10-phenanthroline (B135089) reveals critical insights for researchers, scientists, and professionals in drug development. The stability of these complexes is paramount, influencing their reactivity, bioavailability, and therapeutic efficacy. This guide provides a comprehensive comparison of the stability of different phenanthroline-metal complexes, supported by experimental data and detailed methodologies.
Factors Influencing the Stability of Phenanthroline-Metal Complexes
The stability of a coordination complex is a measure of its resistance to dissociation into its constituent metal ion and ligands in solution.[1] Several factors govern the stability of phenanthroline-metal complexes, including the nature of the central metal ion, the properties of the ligand, and the reaction conditions.[1][2]
Key factors include:
-
Nature of the Central Metal Ion : The stability of the complex is significantly influenced by the metal ion's charge, size (ionic radius), and electronegativity.[1][2] For a given ligand, the stability of complexes with divalent metal ions of the first transition series often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3][4]
-
Nature of the Ligand : The basicity of the phenanthroline ligand and the presence of substituent groups play a crucial role. More basic ligands generally form more stable complexes.[5] Steric hindrance, caused by bulky substituents near the coordination site, can decrease stability.[6]
-
The Chelate Effect : As a bidentate chelating ligand, 1,10-phenanthroline forms a ring structure with the metal ion. This chelation leads to a significant increase in the stability of the complex compared to complexes formed with analogous monodentate ligands, an observation known as the chelate effect.[2]
-
Temperature and Solvent : The stability of complexes is dependent on temperature and the nature of the solvent.[1][7]
Below is a diagram illustrating the interplay of these factors.
Quantitative Comparison of Stability Constants
The stability of metal complexes is quantitatively expressed by stepwise formation constants (K) and overall stability constants (β). The data presented below summarizes these constants for various divalent metal ions with 1,10-phenanthroline in aqueous solution at 25°C and an ionic strength of 0.1 M.
| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ | Reference |
| Mn(II) | 4.0 | 3.5 | 3.0 | 10.5 | [4] |
| Fe(II) | 5.85 | 5.45 | 9.85 | 21.15 | [4] |
| Co(II) | 7.25 | 6.75 | 5.95 | 19.95 | [4] |
| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 | [3] |
| Cu(II) | 9.0 | 7.0 | 5.1 | 21.1 | [3] |
| Zn(II) | 6.45 | 5.85 | 5.15 | 17.45 | [4] |
| Cd(II) | 5.0 | 4.5 | 4.1 | 13.6 | [4] |
Note: The anomalous stability for the Fe(II) tris-complex (log K₃ > log K₂) is attributed to the formation of a spin-paired complex.[4] The stability order for 1:1 complexes generally follows the Irving-Williams series.[3][4]
Experimental Protocols for Determining Stability Constants
Several methods are employed to determine the stability constants of metal complexes.[1][8] The most common techniques include potentiometric titrations and spectrophotometric methods.
Potentiometric Titration (Bjerrum's Method)
This is a highly accurate method for determining stability constants.[2][9] It involves measuring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a strong base is added.
Detailed Protocol:
-
Solution Preparation : Prepare solutions of the metal salt, the ligand (1,10-phenanthroline), a standardized strong acid (e.g., HCl), and a standardized strong base (e.g., NaOH) in a constant ionic strength medium (e.g., 0.1 M KNO₃).
-
Titration Setup : Calibrate a pH meter with standard buffers. Place a known volume of a solution containing the metal ion, ligand, and acid into a thermostatted vessel at a constant temperature (e.g., 25°C).
-
Titration Procedure : Titrate the solution with the standardized base. Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis :
-
Calculate the average number of ligands bound per metal ion (n̄) at each pH value.
-
Calculate the free ligand concentration ([L]) at each point.
-
Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.
-
From the formation curve, the stepwise stability constants (K₁, K₂, K₃) can be determined. For example, the value of p[L] at n̄ = 0.5 corresponds to log K₁. More sophisticated computational programs like "BEST" are often used for precise calculation from titration data.[10][11]
-
The general workflow for this experimental determination is depicted below.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. Stability of metal complexes | PPT [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. scribd.com [scribd.com]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Applications of 5-Nitro-1,10-phenanthroline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analytical performance of 5-Nitro-1,10-phenanthroline and its derivatives, primarily focusing on its well-documented application in the spectrophotometric determination of iron(II). The performance of a key derivative, 5-Nitro-6-amino-1,10-phenanthroline (NAF), is objectively compared with standard analytical reagents, namely 1,10-phenanthroline (B135089) and thiocyanate (B1210189). This comparison is supported by experimental data to aid researchers in selecting the most suitable reagent for their analytical needs.
While the primary focus of this guide is on iron determination due to the wealth of available data, the broader context of phenanthroline derivatives in metal ion analysis is also discussed.
I. Performance Comparison for Iron(II) Determination
A critical aspect of selecting an analytical reagent is its performance in terms of sensitivity, linearity, and optimal reaction conditions. The following table summarizes the key analytical parameters for the spectrophotometric determination of Iron(II) using 5-Nitro-6-amino-1,10-phenanthroline (NAF) and compares it with 1,10-phenanthroline and thiocyanate.
| Parameter | 5-Nitro-6-amino-1,10-phenanthroline (NAF) | 1,10-Phenanthroline | Thiocyanate |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 13,900[1] | Not explicitly stated in provided results | Not explicitly stated in provided results |
| Maximum Absorption (λmax) | 520 nm[1][2] | 508 nm | 480 nm - 500 nm |
| Linear Range | 0.1 - 4.0 µg/mL[1] | Dependent on specific method | Dependent on specific method |
| Optimal pH | 3.4 - 4.5[1] | 2 - 9 | Acidic |
| Reaction Time | 210 minutes[1][2] | ~10-15 minutes | ~5 minutes |
| Reaction Temperature | 20 °C[1][2] | Room Temperature | Room Temperature |
| Molar Ratio (Reagent:Fe(II)) | 3:1[1][2] | 3:1 | Variable, can form multiple complexes |
Key Findings:
-
Sensitivity: 5-Nitro-6-amino-1,10-phenanthroline (NAF) exhibits a high molar absorptivity of 13,900 L·mol⁻¹·cm⁻¹, indicating greater sensitivity compared to thiocyanate and the parent 1,10-phenanthroline.[1] This allows for the measurement of smaller amounts of iron.[1]
-
Reaction Conditions: The formation of the iron complex with NAF requires a longer reaction time (210 minutes) compared to the more rapid reactions with 1,10-phenanthroline and thiocyanate.[1][2]
-
Interferences: The determination of Iron(II) using NAF can be affected by the presence of other metal ions such as Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Al(III).[1][2]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the spectrophotometric determination of iron using each of the compared reagents.
A. Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline (NAF)
This method is based on the formation of a colored complex between Fe(II) and NAF in an acidic medium.[1][2]
-
Reagents:
-
Standard Iron(II) solution (prepared from a primary standard)
-
5-Nitro-6-amino-1,10-phenanthroline (NAF) solution in ethanol
-
Buffer solution (for pH adjustment)
-
Hydroxylamine (B1172632) hydrochloride solution (as a reducing agent if Fe(III) is present)
-
-
Procedure:
-
To a series of volumetric flasks, add aliquots of the standard iron(II) solution to create a calibration curve.
-
Add the NAF solution to each flask.
-
Adjust the pH to the optimal range of 3.4-4.5 using a suitable buffer.[1]
-
Allow the reaction to proceed for 210 minutes at 20°C.[1][2]
-
Dilute to the mark with distilled water.
-
Measure the absorbance at the maximum wavelength of 520 nm against a reagent blank.[1][2]
-
Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
-
B. Determination of Iron with 1,10-Phenanthroline
This is a widely used and practical method for the determination of iron.
-
Reagents:
-
Standard Iron(II) solution
-
1,10-Phenanthroline solution
-
Hydroxylamine hydrochloride solution
-
Sodium acetate (B1210297) buffer solution
-
-
Procedure:
-
Pipette aliquots of the standard iron solution into volumetric flasks.
-
Add hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Add the 1,10-phenanthroline solution.
-
Add sodium acetate buffer to adjust the pH.
-
Allow the color to develop for approximately 10-15 minutes.
-
Dilute to volume with distilled water.
-
Measure the absorbance at 508 nm.
-
Construct a calibration curve to determine the concentration of the unknown sample.
-
C. Determination of Iron(III) with Thiocyanate
This method relies on the formation of a blood-red colored complex between Fe(III) and thiocyanate ions.
-
Reagents:
-
Standard Iron(III) solution
-
Ammonium (B1175870) thiocyanate solution (e.g., 30%)
-
Diethyl ether (for extraction)
-
-
Procedure:
-
Pipette aliquots of the iron(III) solution into separatory funnels.
-
Add ammonium thiocyanate solution to each funnel.
-
Extract the formed complex into diethyl ether by shaking. Repeat the extraction process.
-
Collect the organic extracts in a volumetric flask and dilute to volume with diethyl ether.
-
Measure the absorbance at approximately 500 nm.
-
Prepare a calibration curve to determine the concentration of the unknown.
-
III. Visualizing the Analytical Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for spectrophotometric iron determination.
Caption: Formation of the colored iron(II) complex.
IV. Applications Beyond Iron Determination
While the application of 5-Nitro-6-amino-1,10-phenanthroline is well-documented for iron, the broader class of phenanthroline derivatives are versatile ligands used in the determination of other metal ions. For instance, various substituted phenanthrolines are employed as chromogenic reagents for the spectrophotometric determination of copper and cobalt. However, specific, detailed analytical methods and comparative data for the use of this compound for metal ions other than iron are not extensively covered in the reviewed literature. The primary documented use of this compound, outside of the amino-derivative for iron, is as a precursor in the synthesis of other functionalized phenanthrolines.
V. Conclusion
The cross-validation of analytical results indicates that 5-Nitro-6-amino-1,10-phenanthroline is a highly sensitive reagent for the spectrophotometric determination of Iron(II), offering a lower detection limit compared to traditional reagents like 1,10-phenanthroline and thiocyanate.[1] This enhanced sensitivity makes it a valuable alternative for trace iron analysis. However, researchers should consider the longer reaction time required for complex formation. The provided experimental protocols and comparative data tables serve as a practical guide for laboratory professionals to make informed decisions based on their specific analytical requirements, such as desired sensitivity, sample throughput, and potential interfering species. Further research into the application of this compound and its derivatives for the determination of other metal ions would be a valuable contribution to the field of analytical chemistry.
References
The Decisive Edge: Unveiling the Advantages of 5-Nitro-1,10-phenanthroline in High-Potential Redox Titrations
In the precise world of analytical chemistry, the accuracy of redox titrations hinges on the clear and timely indication of the equivalence point. For researchers, scientists, and drug development professionals working with strong oxidizing agents, the choice of a suitable redox indicator is paramount. This guide provides an in-depth comparison of 5-Nitro-1,10-phenanthroline and its iron (II) complex, commonly known as Nitroferroin, with other alternatives, supported by experimental data and detailed protocols.
Superior Performance in High-Potential Environments
This compound, particularly its ferrous complex, stands out as a high-potential oxidation-reduction indicator.[1][2] Its distinct advantages are most pronounced in titrations involving potent oxidizing agents where many conventional indicators fail to provide a sharp and accurate endpoint.
The primary advantage of Nitroferroin lies in its significantly higher transition potential compared to other commonly used indicators like Ferroin.[3] This makes it particularly well-suited for titrations in acidic media like perchloric acid or nitric acid, where the redox potential of titrants such as Cerium(IV) is elevated.[3]
A Comparative Analysis of Redox Indicators
The performance of a redox indicator is defined by several key parameters, most notably its transition potential and the clarity of its color change. The following table summarizes the quantitative data for this compound and other prevalent redox indicators.
| Indicator | Oxidized Form Color | Reduced Form Color | Transition Potential (V vs. SHE) |
| Tris(this compound)iron(II) (Nitroferroin) | Pale Blue | Red-Violet | +1.25[3][4] |
| Tris(1,10-phenanthroline)iron(II) (Ferroin) | Pale Blue | Red | +1.06 - +1.15[3][5] |
| Diphenylamine | Violet | Colorless | +0.76 |
| Diphenylamine Sulfonic Acid | Red-Violet | Colorless | +0.84 |
| N-Phenylanthranilic Acid | Purple-Red | Colorless | +1.08 |
The higher transition potential of Nitroferroin ensures a sharper and more accurate endpoint determination when titrating strong oxidizing agents, minimizing the risk of over-titration that can occur with indicators that have lower potentials.[3] Furthermore, the tris-complex of 1,10-phenanthroline (B135089) with iron (II) is known to be remarkably stable.[6]
Experimental Protocol: Titration of Fe(II) with Ce(IV) using Nitroferroin
This section details the methodology for a typical redox titration employing this compound as the indicator.
Objective: To determine the concentration of an iron(II) solution by titration with a standardized cerium(IV) solution.
Materials:
-
Standardized 0.1 M Cerium(IV) sulfate (B86663) solution in 1 M sulfuric acid.
-
Iron(II) solution of unknown concentration.
-
Nitroferroin indicator solution (0.025 M).
-
Concentrated sulfuric acid.
-
Deionized water.
-
Burette, pipette, conical flask, and magnetic stirrer.
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into a conical flask.
-
Carefully add approximately 10 mL of 4 M sulfuric acid to the flask.
-
Add 1-2 drops of the Nitroferroin indicator solution to the flask. The solution should turn a red-violet color.
-
Titrate the iron(II) solution with the standardized 0.1 M cerium(IV) sulfate solution from the burette while continuously stirring the contents of the flask.
-
As the endpoint is approached, the color will begin to fade. Continue adding the titrant dropwise.
-
The endpoint is reached when the color of the solution changes sharply from red-violet to a persistent pale blue.
-
Record the volume of the cerium(IV) solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Calculation: The concentration of the iron(II) solution can be calculated using the following formula:
M₁V₁ = M₂V₂
Where:
-
M₁ = Molarity of the Ce(IV) solution
-
V₁ = Volume of the Ce(IV) solution used
-
M₂ = Molarity of the Fe(II) solution
-
V₂ = Volume of the Fe(II) solution taken
Visualizing the Decision and the Process
The selection of an appropriate redox indicator is a critical step in ensuring the accuracy of a titration. The following diagram illustrates the logical workflow for choosing an indicator, emphasizing the conditions under which this compound is the optimal choice.
Caption: Decision workflow for selecting a redox indicator.
The subsequent diagram outlines the experimental workflow for a redox titration utilizing this compound, providing a clear visual representation of the protocol described above.
References
A Comparative Guide to 5-Nitro-1,10-phenanthroline-Based Sensors for Iron(II) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 5-Nitro-1,10-phenanthroline-based chemosensors with other common chemosensors for the detection of Iron(II) (Fe²⁺). The information presented is supported by experimental data to facilitate an objective evaluation for your research and development needs.
Performance Comparison of Fe(II) Chemosensors
The selection of a suitable chemosensor is critical for the accurate and sensitive detection of Fe(II) in various applications, from environmental monitoring to biological and pharmaceutical analysis. This section provides a quantitative comparison of a this compound derivative-based sensor with other widely used chemosensors for Fe(II).
| Chemosensor | Detection Method | Limit of Detection (LOD) | Linear Range | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Key Advantages |
| 5-Nitro-6-amino-1,10-phenanthroline (NAF) | Spectrophotometric | Not explicitly stated, but allows measurement of smaller amounts than 1,10-phenanthroline | 0.1 - 4.0 µg/mL (1.79 - 71.6 µM) | 13,900 at 520 nm | High molar absorptivity, enabling sensitive detection.[1] |
| 1,10-Phenanthroline | Spectrophotometric | 2.4 x 10⁻⁸ M | 0.5 - 20 µM | 11,100 at 508 nm | Well-established and widely used method.[2][3] |
| Ferrozine | Spectrophotometric | 1.85 µg/dL (0.33 µM) | Up to 1000 µg/dL (179 µM) | Not explicitly stated | High sensitivity and suitable for biological samples.[4][5] |
| 5-Amino-1,10-phenanthroline | Fluorescence Quenching | 2.74 x 10⁻⁷ M | Not explicitly stated | Not applicable | Fluorescence-based detection offers high sensitivity.[6] |
| 5-Chloro-1,10-phenanthroline | Fluorescence Quenching | 1.70 x 10⁻⁸ M | Not explicitly stated | Not applicable | High sensitivity and selectivity among phenanthroline derivatives.[6] |
| Rhodamine-based Sensor (RH-Fe) | Fluorometric | 0.27 µM | Not explicitly stated | Not applicable | "Turn-on" fluorescence response, high sensitivity.[7] |
Signaling Pathway and Experimental Workflow
The detection mechanism of this compound-based sensors for Fe(II) relies on the principle of coordination chemistry. The phenanthroline derivative acts as a ligand that selectively binds to the Fe(II) ion, forming a stable, colored complex. This complex formation leads to a change in the solution's optical properties, which can be quantified using spectrophotometry.
Caption: Signaling pathway for Fe(II) detection.
The general workflow for Fe(II) detection using a this compound-based spectrophotometric sensor involves the preparation of the sample, addition of the sensor solution, and measurement of the absorbance at the wavelength of maximum absorption.
Caption: General experimental workflow.
Experimental Protocols
Synthesis of 5-Amino-6-nitro-1,10-phenanthroline (NAF)
This protocol is adapted from the synthesis of 6-Nitro-1,10-phenanthrolin-5-amine.[8]
Materials:
-
This compound
-
Dioxane
-
Hydroxylamine (B1172632) hydrochloride (powdered)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
Dissolve this compound in a 3:2 mixture of ethanol and dioxane and heat to 60°C until fully dissolved.
-
Rapidly cool the solution to 4°C to form a fine suspension.
-
Add powdered hydroxylamine hydrochloride to the suspension.
-
Slowly add a solution of KOH in methanol dropwise while maintaining the temperature at 4°C.
-
Stir the mixture at 4°C for one hour.
-
Heat the solution to 60°C for another hour.
-
The final product, 5-amino-6-nitro-1,10-phenanthroline, can then be isolated and purified.
Spectrophotometric Determination of Fe(II) using a Phenanthroline-based Sensor
This is a general protocol that can be adapted for this compound-based sensors.
Materials:
-
Standard iron solution (Fe²⁺)
-
Hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)
-
Sodium acetate (B1210297) solution (buffer)
-
This compound derivative sensor solution in a suitable solvent (e.g., ethanol)
-
Deionized water
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions with known concentrations of Fe(II).
-
Sample Preparation: To each standard solution and the unknown sample, add hydroxylamine hydrochloride solution to ensure all iron is in the Fe(II) state. Then, add the sodium acetate buffer to maintain the optimal pH for complex formation.
-
Complex Formation: Add the this compound derivative sensor solution to each flask. Dilute to the final volume with deionized water and mix thoroughly. Allow the solutions to stand for a sufficient time for the color to develop completely.
-
Spectrophotometric Measurement: Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax) for the specific iron-sensor complex using a spectrophotometer. Use a reagent blank (containing all reagents except iron) to zero the instrument.
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of Fe(II) in the unknown sample by interpolating its absorbance on the calibration curve.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. linear.es [linear.es]
- 5. atlas-medical.com [atlas-medical.com]
- 6. researchgate.net [researchgate.net]
- 7. A new rhodamine-based chemosensor for turn-on fluorescent detection of Fe3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. web.pdx.edu [web.pdx.edu]
Safety Operating Guide
Navigating the Safe Disposal of 5-Nitro-1,10-phenanthroline: A Procedural Guide
For researchers and professionals in the scientific community, the responsible handling and disposal of chemical reagents like 5-Nitro-1,10-phenanthroline are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of this compound, emphasizing adherence to established protocols to mitigate risks.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the hazards associated with this compound. This compound is classified as a toxic solid that can cause skin and serious eye irritation.[1][2] Ingestion and inhalation are also harmful.[1][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-impermeable gloves, safety goggles, and a lab coat.[1][4] All handling should occur in a well-ventilated area or a chemical fume hood.[1][4]
In the event of accidental exposure, immediate action is critical. For skin contact, wash the affected area with plenty of soap and water.[1][4] For eye contact, rinse cautiously with water for several minutes.[1][4] If inhaled, move the individual to fresh air.[1][4] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[1][4]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative and classification data for this compound.
| Parameter | Guideline | Source(s) |
| UN Number | UN2811 | [1] |
| Hazard Class | 6.1 (Toxic solid, organic, n.o.s.) | [1] |
| Packing Group | III | [1] |
| Hazard Codes (H-codes) | H315, H319, H335 | |
| Precautionary Codes (P-codes) | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Storage Class | 11 (Combustible Solids) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with institutional, local, state, and federal regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
Waste Identification and Segregation :
-
Characterize the waste: this compound waste should be classified as toxic hazardous waste.[1]
-
Segregate: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1][6] It should be collected in a dedicated and properly labeled hazardous waste container.[5][7]
-
-
Waste Collection and Labeling :
-
Collect all waste, including the pure compound and any contaminated materials (e.g., absorbent from a spill), in a suitable, sealed, and chemically compatible container.[4][7]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[5][7]
-
-
Storage Pending Disposal :
-
Arranging for Disposal :
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean it up safely.
-
Small Spills :
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[7]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[4][7]
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS.[5]
-
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nitrocompounds, Aromatic [iloencyclopaedia.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
